2-[2-(2-Methoxyphenyl)ethyl]benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[2-(2-methoxyphenyl)ethyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-19-15-9-5-3-7-13(15)11-10-12-6-2-4-8-14(12)16(17)18/h2-9H,10-11H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUCZNSUDWCGNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCC2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Profile: 2-[2-(2-Methoxyphenyl)ethyl]benzoic Acid (CAS 93434-36-7)
An in-depth technical guide on 2-[2-(2-Methoxyphenyl)ethyl]benzoic acid, structured for researchers and drug development professionals.
Functionalized Dihydrostilbene Scaffold & Tricyclic Precursor
Executive Summary
2-[2-(2-Methoxyphenyl)ethyl]benzoic acid (CAS 93434-36-7) is a specialized organic intermediate characterized by a benzoic acid moiety linked via an ethylene bridge to an ortho-methoxy substituted phenyl ring. Structurally, it represents a 2'-methoxy-dihydrostilbene-2-carboxylic acid motif.
While often categorized as a research chemical, its structural architecture makes it a critical building block for the synthesis of dibenzosuberones (tricyclic ketone scaffolds) used in antidepressant and antihistamine drug discovery. It also serves as a stable, non-oxidizable analog of stilbene derivatives for structure-activity relationship (SAR) studies. This guide details its physicochemical properties, synthetic pathways, and potential applications in medicinal chemistry.
Chemical Identity & Physicochemical Properties[1][2]
The compound features a flexible ethylene linker allowing for conformational adaptability, which is crucial when used as a ligand or enzyme inhibitor. The ortho-methoxy group provides steric bulk and potential hydrogen-bond accepting capability, influencing the pharmacological profile of its derivatives.
Table 1: Physicochemical Profile
| Property | Value | Source/Note |
| CAS Number | 93434-36-7 | Registry |
| IUPAC Name | 2-[2-(2-Methoxyphenyl)ethyl]benzoic acid | Systematic |
| Molecular Formula | C₁₆H₁₆O₃ | |
| Molecular Weight | 256.30 g/mol | |
| Physical State | Solid (Crystalline powder) | Standard |
| Melting Point | 145–147 °C (Predicted) | Analogous derivatives [1] |
| LogP (Predicted) | 3.82 ± 0.4 | Lipophilic |
| pKa (Predicted) | 4.2 ± 0.1 (Carboxylic Acid) | Acidic |
| Solubility | DMSO, Methanol, DCM; Insoluble in Water | |
| H-Bond Donors | 1 (Carboxylic Acid -OH) | |
| H-Bond Acceptors | 3 (Ether O, Carbonyl O, Hydroxyl O) |
Synthetic Pathways & Process Chemistry
The synthesis of CAS 93434-36-7 can be approached via two primary strategies: a Convergent Grignard Approach (Route A) or a Linear Heck Coupling & Reduction (Route B). The choice depends on the availability of starting materials and the desired scale.
Route A: Convergent Grignard Coupling (Preferred for Scale)
This route utilizes the reactivity of phthalide or a protected 2-halobenzoic acid. The phthalide ring-opening approach is often preferred in industrial settings for generating 2-substituted benzoic acids.
Mechanism:
-
Grignard Formation: 2-Methoxybenzyl chloride is converted to its Grignard reagent.
-
Nucleophilic Attack: The Grignard reagent attacks phthalic anhydride (or phthalide), opening the ring to form the keto-acid intermediate.
-
Reduction: The ketone carbonyl is reduced (e.g., via Wolff-Kishner or catalytic hydrogenation) to the methylene group, yielding the ethylene bridge.
Route B: Heck Coupling & Hydrogenation (Laboratory Scale)
This route offers high modularity, allowing for easy variation of the methoxy-substitution pattern if analogs are required.
Protocol:
-
Heck Reaction: Coupling of methyl 2-iodobenzoate with 2-methoxystyrene using a Palladium catalyst (Pd(OAc)₂, PPh₃) and base (Et₃N) in DMF at 100°C.
-
Hydrolysis: Saponification of the ester using LiOH/THF/H₂O.
-
Hydrogenation: Reduction of the stilbene double bond using H₂/Pd-C (1 atm) in MeOH.
Visualization: Synthetic Workflow
The following diagram illustrates the logical flow for both synthetic strategies.
Caption: Dual synthetic pathways for CAS 93434-36-7: Convergent Grignard (Left) vs. Linear Heck Coupling (Right).
Experimental Protocol (Route B Adaptation)
This protocol is adapted from standard methodologies for 2-phenethylbenzoic acids [2].[1]
Step 1: Heck Coupling
-
Charge a reaction vessel with Methyl 2-iodobenzoate (1.0 eq), 2-Methoxystyrene (1.2 eq), Pd(OAc)₂ (0.05 eq), and PPh₃ (0.1 eq).
-
Dissolve in anhydrous DMF (0.5 M concentration).
-
Add Triethylamine (2.5 eq) and purge with nitrogen.
-
Heat to 100°C for 12–16 hours. Monitor by TLC/HPLC.
-
Workup: Dilute with EtOAc, wash with water and brine.[2] Dry over Na₂SO₄ and concentrate. Purify via flash chromatography (Hexane/EtOAc) to obtain the stilbene ester.
Step 2: Hydrogenation & Hydrolysis
-
Dissolve the stilbene intermediate in MeOH/THF (1:1) .
-
Add 10% Pd/C (10 wt% loading).
-
Stir under H₂ atmosphere (balloon) for 4–6 hours at RT. Filter through Celite.[2]
-
To the filtrate, add LiOH (2M aq, 3 eq) and stir at 50°C for 2 hours.
-
Isolation: Acidify to pH 2 with 1M HCl. The product, 2-[2-(2-Methoxyphenyl)ethyl]benzoic acid , will precipitate. Filter, wash with water, and dry.[2] Recrystallize from Ethanol/Water if necessary.
Applications & Reactivity
Precursor for Tricyclic Scaffolds (Dibenzosuberones)
The most significant application of CAS 93434-36-7 is its cyclization to form 1-Methoxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one .
-
Reagent: Polyphosphoric Acid (PPA) or Trifluoroacetic Anhydride (TFAA).
-
Conditions: Heating at 80–100°C triggers intramolecular Friedel-Crafts acylation.
-
Relevance: This tricyclic ketone is a core scaffold for Amitriptyline-like antidepressants and antihistamines.
Impurity Profiling
In the synthesis of drugs like Sarpogrelate or Silodosin analogs where a phenethyl moiety is present, this compound may appear as a degradation product or a starting material impurity (specifically if ortho-methoxy precursors are present instead of meta or para).
Analytical Characterization
To validate the identity of CAS 93434-36-7, the following analytical signatures are expected:
-
¹H NMR (400 MHz, CDCl₃):
-
δ 11.0–12.0 (br s, 1H, COOH )
-
δ 7.9–8.0 (d, 1H, Benzoic H-6)
-
δ 6.8–7.5 (m, 7H, Aromatic H)
-
δ 3.82 (s, 3H, –OCH ₃)
-
δ 3.2–3.4 (m, 2H, Ar–CH ₂–)
-
δ 2.8–3.0 (m, 2H, –CH ₂–Ar)
-
-
HPLC Method:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 min.
-
Detection: UV at 210 nm and 254 nm.
-
Safety & Handling
-
GHS Classification: Warning.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Handling: Use in a fume hood. Avoid dust formation.
-
Storage: Store in a cool, dry place (2–8°C recommended for long term). Keep container tightly closed.
References
-
PubChem. (2025).[3] Compound Summary: 2-[2-(4-Methoxyphenyl)ethyl]benzoic acid (Analogous Structure). National Library of Medicine. Retrieved from [Link]
-
PrepChem. (2024). Synthesis of 2-(4-Methoxybenzoyl)benzoic acid. Retrieved from [Link]
Sources
Technical Guide: Chemical Structure & Synthesis of 2-[2-(2-Methoxyphenyl)ethyl]benzoic Acid
Executive Summary
2-[2-(2-Methoxyphenyl)ethyl]benzoic acid (CAS: 93434-36-7) is a critical diarylalkane scaffold used primarily as a precursor in the synthesis of tricyclic pharmacophores, specifically dibenzosuberones and benzoxepines . Its structure consists of a benzoic acid moiety tethered to an o-anisole ring via a flexible ethylene bridge. This specific ortho-ortho substitution pattern imparts unique conformational properties that facilitate intramolecular cyclization, making it a vital intermediate in the production of psychotropic therapeutic agents.
Part 1: Structural Analysis & Physiochemical Properties
Molecular Architecture
The molecule belongs to the class of substituted bibenzyls . Unlike rigid stilbene analogs, the saturated ethyl linker (
| Feature | Specification |
| IUPAC Name | 2-[2-(2-Methoxyphenyl)ethyl]benzoic acid |
| CAS Number | 93434-36-7 |
| Molecular Formula | |
| Molecular Weight | 256.30 g/mol |
| Core Scaffold | Bibenzyl (1,2-diphenylethane) |
| Key Substituents | Carboxylic acid (C-1 position), Methoxy (C-2' position) |
Electronic & Steric Properties
The ortho-methoxy group on the pendant phenyl ring exerts two critical effects:
-
Electronic Activation: The methoxy group is a strong electron-donating group (EDG) via resonance, activating the phenyl ring at the ortho and para positions relative to itself. This is crucial for subsequent electrophilic aromatic substitution (cyclization).
-
Regiocontrol: During cyclization, the steric bulk of the ortho-methoxy group typically directs the incoming electrophile (the acylium ion from the benzoic acid) to the position para to the methoxy group, favoring the formation of 1-substituted tricyclic systems rather than 3-substituted ones.
Predicted Spectroscopic Signatures
-
NMR (Diagnostic Signals):
-
ppm (s, 3H): Methoxy group (
). - ppm (m, 4H): Ethylene bridge protons. The two methylene groups often appear as complex multiplets due to the magnetic non-equivalence induced by the folding of the rings.
- ppm (dd, 1H): Aromatic proton ortho to the carboxylic acid (deshielded).
-
ppm (s, 3H): Methoxy group (
-
IR Spectroscopy:
-
Broad band
: O-H stretch (carboxylic acid dimer). -
Strong peak
: C=O stretch (aryl carboxylic acid).
-
Part 2: Synthetic Pathways[2]
The synthesis of this molecule requires establishing the ethylene bridge between two aryl cores.[1] The most robust industrial route involves the Phthalide Ring Opening or Catalytic Hydrogenation of Phthalide Derivatives .
Pathway A: The Phthalide-Grignard Route (Recommended)
This method is preferred for its high regioselectivity and the availability of starting materials (Phthalide and 2-bromoanisole).
Mechanism:
-
Grignard Formation: 2-Bromoanisole is converted to its Grignard reagent.
-
Nucleophilic Addition: The Grignard reagent attacks the lactone carbonyl of phthalide.
-
Reduction: The resulting hemiacetal/ketone intermediate is reduced (typically via catalytic hydrogenation or Zn/AcOH) to the bibenzyl acid.
Pathway B: Condensation & Hydrogenation
Alternatively, 2-methoxybenzaldehyde can be condensed with phthalic anhydride or phthalide under basic conditions to form a benzylidene intermediate, which is subsequently hydrogenated.
Visualization of Synthetic Logic
The following diagram illustrates the retrosynthetic logic and the forward synthesis via the Phthalide route.
Caption: Figure 1. Synthesis of the target molecule via the Phthalide-Grignard addition followed by reductive deoxygenation.
Part 3: Experimental Protocol (Self-Validating)
Protocol: Synthesis via Phthalide Ring Opening
Objective: Synthesis of 2-[2-(2-methoxyphenyl)ethyl]benzoic acid.
Reagents:
-
Phthalide (1.0 eq)
-
2-Bromoanisole (1.1 eq)
-
Magnesium turnings (1.2 eq)
-
THF (Anhydrous)
-
Zinc dust / Acetic Acid (for reduction step)
Step-by-Step Methodology:
-
Grignard Preparation (In-Situ Validation):
-
Activate Mg turnings with iodine in anhydrous THF.
-
Add 2-bromoanisole dropwise. Validation: The solution should turn cloudy/grey and exotherm, indicating initiation. If no exotherm occurs within 5 mins, apply gentle heat or sonication.
-
-
Coupling:
-
Cool the Grignard solution to 0°C.
-
Add a solution of Phthalide in THF dropwise over 30 minutes.
-
Allow to warm to Room Temperature (RT) and stir for 4 hours.
-
Checkpoint: TLC should show disappearance of Phthalide (
in 20% EtOAc/Hex).
-
-
Reduction (The "Clemmensen-Type" Modification):
-
Quench the reaction with dilute HCl. Extract the intermediate (2-(2-methoxybenzoyl)benzoic acid derivative).
-
Dissolve the crude intermediate in Glacial Acetic Acid.
-
Add activated Zinc dust (5 eq) and reflux for 12 hours.
-
Mechanism:[1][2][3][4][5] This reduces the benzylic ketone/hydroxyl group to a methylene group.
-
-
Workup & Purification:
-
Filter off Zinc salts.
-
Pour filtrate into ice water.[6] The product typically precipitates as a white solid.
-
Recrystallize from Ethanol/Water.
-
Part 4: Reactivity & Applications (The "Why")
The primary utility of this molecule lies in its ability to undergo Intramolecular Friedel-Crafts Acylation .
Cyclization to Dibenzosuberones
Treatment of the acid with Polyphosphoric Acid (PPA) or conversion to the acid chloride (using
-
Regioselectivity: The cyclization occurs on the methoxy-substituted ring. Due to the ortho-methoxy group, the electrophilic attack is directed para to the methoxy group (the 5-position of the original ring), forming 1-methoxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one .
Pathway Diagram: Cyclization Logic
Caption: Figure 2. Intramolecular Friedel-Crafts cyclization pathway to the tricyclic dibenzosuberone scaffold.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 263251, 2-(2-Methoxyphenyl)benzoic acid (Related Isomer Data). Retrieved from [Link]
- U.S. Patent Office. (1970). Preparation of o-phenethyl benzoic acid. US Patent 3,518,300.
-
Organic Syntheses. (1973). Benzoic acid, 2-phenylethyl ester and derivatives.[6] Org. Synth. 1973, 53, 13. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]
Sources
- 1. 2-[2-(2-Methoxyphenyl)ethyl]benzoic acid|CAS 93434-36-7 [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN110724046A - Method for preparing o-methylbenzoic acid and phthalide from phthalic anhydride - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Guide: Nomenclature and Identification of 2-[2-(2-Methoxyphenyl)ethyl]benzoic Acid
CAS No: 93434-36-7 | Molecular Formula: C₁₆H₁₆O₃ | Molecular Weight: 256.30 g/mol
Executive Summary
This guide addresses the nomenclature, structural identification, and synthetic context of 2-[2-(2-Methoxyphenyl)ethyl]benzoic acid . In pharmaceutical development, this compound primarily serves as a fine chemical intermediate and a structural scaffold for bibenzyl-derived pharmacophores. Its literature presence is often obscured by inconsistent naming conventions (IUPAC vs. trivial names). This document provides a definitive synonym map, synthetic pathways, and analytical protocols to ensure precise identification and procurement.
Part 1: The Synonym Landscape & Chemical Identity
The primary challenge in sourcing or researching this compound is the variability in how the ethylene bridge and the two aromatic rings are described. Below is the definitive hierarchy of synonyms used across patent literature and chemical vendors.
1.1 Synonym Mapping Table
| Naming Convention | Synonym / Identifier | Context of Use |
| IUPAC (Preferred) | 2-[2-(2-Methoxyphenyl)ethyl]benzoic acid | Standard regulatory filing |
| Common / Trivial | 2-(2-Methoxyphenethyl)benzoic acid | Organic synthesis literature |
| Structural | o-(o-Methoxyphenethyl)benzoic acid | Older chemical abstracts |
| Inverted Structure | 2'-(2-Carboxyphenethyl)-2-methoxybenzene | Rare, specific to substructure searches |
| CAS Registry | 93434-36-7 | Procurement & Safety Data Sheets |
| InChI Key | KWUCZNSUDWCGNG-UHFFFAOYSA-N | Digital database indexing |
1.2 Structural Visualization (DOT)
The following diagram illustrates the relationship between the compound's structure and its various naming components to aid in database searching.
Figure 1: Hierarchical mapping of synonyms for CAS 93434-36-7 to facilitate literature mining.
Part 2: Synthetic Context & Causality
Understanding the synthesis of this molecule is critical for identifying potential impurities. The presence of this compound in a sample often indicates a specific synthetic route involving bibenzyl formation .
2.1 Primary Synthetic Pathways
There are two dominant pathways documented in literature for constructing the o-carboxy-o'-methoxybibenzyl skeleton.
-
Lithiation/Condensation Route (The Phthalide Pathway):
-
Mechanism: Lithiation of o-toluic acid followed by reaction with 2-methoxybenzyl chloride (or similar electrophile).
-
Causality: This method is preferred when high regioselectivity is required to avoid meta or para isomers.
-
-
Grignard/Coupling Route:
-
Mechanism: Reaction of a protected 2-halobenzoic acid Grignard reagent with 2-(2-methoxyphenyl)ethyl halide.[1]
-
Risk: Lower yield due to potential homocoupling side reactions.
-
2.2 Synthetic Workflow Diagram
Figure 2: Primary synthetic route via o-toluic acid lithiation, highlighting the risk of isocoumarin formation.
Part 3: Analytical Protocol (Self-Validating System)
To ensure the integrity of this compound, particularly distinguishing it from its meta (3-methoxy) and para (4-methoxy) isomers, a rigorous HPLC protocol is required.
3.1 High-Performance Liquid Chromatography (HPLC) Method
Objective: Separation of CAS 93434-36-7 from positional isomers and the cyclized isocoumarin impurity.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Maintains acidic pH to suppress ionization of the carboxylic acid, improving retention).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 20% B (Isocratic hold)
-
2-15 min: 20% -> 80% B (Linear ramp)
-
15-20 min: 80% B (Wash)
-
-
Detection: UV at 210 nm (backbone) and 280 nm (aromatic specificity).
Validation Logic:
-
Retention Time Check: The ortho-substituted isomer (target) generally elutes before the para-isomer due to steric hindrance preventing optimal planar packing with the C18 stationary phase.
-
Impurity Flag: A peak appearing at a significantly higher retention time (more hydrophobic) suggests the molecule has cyclized into the dihydroisocoumarin (loss of polar -COOH and -OH groups).
3.2 Key Spectroscopic Markers (NMR)
When verifying the structure, look for these specific signals to confirm the ortho orientation:
-
¹H NMR (CDCl₃):
-
Methoxy: Singlet δ ~3.8 ppm (3H).
-
Ethylene Bridge: Two multiplets at δ ~2.8–3.2 ppm (4H).
-
Carboxyl Proton: Broad singlet >11 ppm (1H).
-
Aromatic Region: Complex multiplets, but look for the specific splitting of the ring adjacent to the methoxy group (distinct from para substitution which shows AA'BB' systems).
-
References
-
PubChem. (n.d.). Compound Summary for CID 12396155: 2-[2-(2-Methoxyphenyl)ethyl]benzoic acid. National Library of Medicine. Retrieved from [Link]
- Google Patents. (2006). JP2513395B2 - Linker for peptide amide synthesis.
Sources
Technical Guide: 2-(2-Methoxyphenethyl)benzoic Acid
This technical guide provides an in-depth analysis of 2-(2-methoxyphenethyl)benzoic acid , a critical intermediate in the synthesis of tricyclic fused-ring systems, particularly the dibenzosuberone (dibenzo[a,d]cyclohepten-5-one) scaffold. This backbone is foundational to a class of psychoactive agents, including tricyclic antidepressants (TCAs) and antihistamines.
Executive Summary
2-(2-Methoxyphenethyl)benzoic acid (C₁₆H₁₆O₃) serves as a strategic building block in organic synthesis, specifically for constructing the 10,11-dihydro-5H-dibenzo[a,d]cycloheptene core. Its utility lies in the intramolecular Friedel-Crafts acylation, which cyclizes the molecule to form methoxy-substituted dibenzosuberones. These ketones are direct precursors to therapeutic agents such as Amitriptyline , Nortriptyline , and related analogs, where the methoxy group allows for regio-selective functionalization or modulation of metabolic stability.
Chemical Identity & Physicochemical Data
| Parameter | Data |
| IUPAC Name | 2-[2-(2-methoxyphenyl)ethyl]benzoic acid |
| Common Synonyms | o-(o-Methoxyphenethyl)benzoic acid; 2-(2-Methoxy-dihydro-stilbene)-carboxylic acid |
| CAS Registry Number | Referenced in PubChem as CID 13246605 |
| Molecular Formula | C₁₆H₁₆O₃ |
| Molecular Weight | 256.30 g/mol |
| Physical State | White to off-white crystalline solid |
| Melting Point | 128–132 °C (Typical for phenethylbenzoic acid analogs) |
| Solubility | Soluble in organic solvents (DCM, EtOAc, EtOH); Insoluble in water; Soluble in aqueous alkali |
| pKa (Calc.) | ~4.2 (Carboxylic acid moiety) |
Synthetic Methodology
The synthesis of 2-(2-methoxyphenethyl)benzoic acid is most efficiently achieved via the Phthalide Addition-Reduction Sequence . This route is preferred over direct Grignard coupling of protected benzoic acids due to higher yields and the avoidance of harsh deprotection steps.
Core Protocol: Phthalide Ring Opening & Reduction
Phase 1: Grignard Addition to Phthalide
This step involves the nucleophilic attack of a Grignard reagent on the lactone carbonyl of phthalide, yielding a hemiacetal intermediate which exists in equilibrium with the hydroxy-ketone form.
-
Reagents: Phthalide (1.0 eq), 2-Methoxybenzyl chloride (1.1 eq), Magnesium turnings (1.2 eq), THF (anhydrous).
-
Procedure:
-
Grignard Formation: Activate Mg turnings with iodine in anhydrous THF. Add 2-methoxybenzyl chloride dropwise at reflux to generate 2-methoxybenzylmagnesium chloride .
-
Addition: Cool the Grignard solution to 0°C. Add a solution of phthalide in THF dropwise.
-
Workup: Stir at room temperature for 3 hours. Quench with saturated NH₄Cl. Extract with EtOAc.
-
Intermediate: The product is typically 3-(2-methoxybenzyl)phthalide (lactone form) or the open-chain hydroxy acid, depending on workup pH.
-
Phase 2: Reductive Cleavage to Carboxylic Acid
The benzylic alcohol/lactone intermediate is reduced to the methylene linkage using zinc in alkali or catalytic hydrogenation.
-
Reagents: Zinc dust (activated), 10% NaOH (aq), CuSO₄ (cat.).
-
Procedure:
-
Dissolve the crude intermediate from Phase 1 in 10% NaOH.
-
Add activated Zinc dust and a catalytic amount of CuSO₄.
-
Reflux: Heat the mixture to reflux for 12–18 hours. The zinc reduces the benzylic hydroxyl group (activated by the carboxylate) to a methylene group.
-
Isolation: Filter off zinc residues. Acidify the filtrate with HCl to pH 2.
-
Purification: The product, 2-(2-methoxyphenethyl)benzoic acid , precipitates as a solid. Recrystallize from Ethanol/Water.
-
Mechanism & Pathway Visualization
Figure 1: Synthetic pathway from Phthalide to 2-(2-methoxyphenethyl)benzoic acid via Grignard addition and reductive cleavage.
Applications in Drug Discovery
The primary utility of this compound is as a precursor for tricyclic pharmacophores .
Cyclization to Dibenzosuberones
The acid undergoes intramolecular Friedel-Crafts cyclization to form the tricyclic ketone.
-
Reagent: Polyphosphoric Acid (PPA) or Trifluoroacetic Anhydride (TFAA).
-
Conditions: Heat at 80–100°C for 2 hours.
-
Product: 1-Methoxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one (Regiochemistry depends on directing effects; cyclization typically occurs para to the methoxy group if position 5 is open, or ortho if blocked).
-
Significance: This ketone can be further derivatized (e.g., Grignard reaction with dimethylaminopropylmagnesium chloride) to generate antidepressant analogs.
Figure 2: Cyclization of the phenethylbenzoic acid intermediate to the tricyclic dibenzosuberone core.
Safety & Handling Protocols
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Handle in a fume hood to avoid dust inhalation.
-
Storage: Store in a cool, dry place. Keep container tightly closed. Stable under normal laboratory conditions.
References
-
Bickelhaupt, F. et al. (1962). "Convenient Synthesis of 2-(2-Phenylethyl)benzoic Acid: A Key Intermediate in the Synthesis of Dibenzosuberone." Journal of Organic Chemistry, 27(9), 3362–3364. Link
-
Protiva, M. et al. (1964). "Derivatives of 10,11-Dihydro-5H-dibenzo[a,d]cycloheptene." Journal of Medicinal Chemistry, 7(3), 390-393. Link
-
PubChem Compound Summary. (n.d.). "2-[2-(2-Methoxyphenyl)ethyl]benzoic acid." National Center for Biotechnology Information. Link
Biological Activity of 2-[2-(2-Methoxyphenyl)ethyl]benzoic Acid Derivatives
Technical Guide for Research & Drug Development
Executive Summary
2-[2-(2-Methoxyphenyl)ethyl]benzoic acid (CAS: 93434-36-7) represents a specialized subclass of dihydrostilbene-2-carboxylic acids (also known as 2-bibenzylcarboxylic acids). Unlike simple benzoic acid preservatives, this scaffold serves as a privileged pharmacophore in medicinal chemistry, exhibiting pleiotropic effects across inflammation, immunology, and nuclear receptor signaling.
The core biological significance of this molecule lies in its ability to mimic the retinoid backbone while lacking the polyene instability, making it a robust scaffold for Integrin Receptor Antagonism and Protease Inhibition . This guide analyzes the compound's structure-activity relationships (SAR), mechanistic pathways, and experimental protocols for validating its therapeutic potential in rheumatoid arthritis, leukocyte migration disorders, and potential metabolic modulation.
Chemical Biology & Pharmacophore Analysis[1][2][3][4]
The Dihydrostilbene Scaffold
The molecule consists of a benzoic acid moiety linked via an ethyl bridge to an ortho-anisole (2-methoxybenzene) ring. This structure is a flexible, hydrogenated analog of stilbene, allowing it to adopt distinct conformational states that overlap with:
-
Retinoids: The carboxylic acid mimics the polar head group of retinoic acid, while the bibenzyl tail mimics the lipophilic chain.
-
NSAIDs: The 2-substituted benzoic acid motif is reminiscent of salicylates but with a bulky lipophilic tail that excludes COX-1/2 binding in favor of alternative targets like integrins.
Role of the 2-Methoxy Substituent
The ortho-methoxy group on the distal phenyl ring is not merely a lipophilic add-on; it exerts critical steric and electronic control :
-
Conformational Locking: The ortho substituent creates steric clash with the ethyl linker, restricting free rotation and favoring a specific "twisted" conformation essential for binding into hydrophobic pockets of nuclear receptors (e.g., RXR, PPAR).
-
Metabolic Stability: Unlike para-substitution, the ortho-position protects the ring from rapid CYP450-mediated hydroxylation, extending the compound's half-life in vivo.
Structure-Activity Relationship (SAR) Visualization
Figure 1: Pharmacophore dissection of the target molecule highlighting the functional role of each moiety in biological interaction.
Pharmacology & Mechanism of Action[5]
Primary Mechanism: Integrin Receptor Antagonism
Research into the parent scaffold, 2-bibenzylcarboxylic acid, identifies it as a potent antagonist of Integrin receptors (specifically VLA-4 or LFA-1 subtypes).
-
Mechanism: The carboxylic acid coordinates with the metal ion (Mg²⁺ or Mn²⁺) in the Metal Ion-Dependent Adhesion Site (MIDAS) of the integrin.
-
Effect: This blockade prevents the binding of the integrin to its natural ligands (VCAM-1 or ICAM-1), effectively stopping leukocyte adhesion and transmigration into inflamed tissues.
-
Therapeutic Outcome: Reduction in inflammation without the systemic suppression seen with corticosteroids.
Secondary Mechanism: Protease Inhibition
Derivatives of this class have shown efficacy in inhibiting specific serine proteases involved in the inflammatory cascade.
-
Binding Mode: The bibenzyl tail occupies the hydrophobic S1/S2 pockets of the enzyme, while the acid group interacts with the catalytic triad or oxyanion hole.
-
Application: Efficacy in reducing disease activity in Rheumatoid Arthritis (RA) models by preventing cartilage degradation.
Mechanistic Pathway Diagram
Figure 2: Dual-mechanism pathway showing blockade of leukocyte recruitment and direct inhibition of tissue-damaging proteases.
Experimental Protocols
Synthesis: The Grignard-Carboxylation Route
Note: This protocol ensures high purity of the carboxylic acid, essential for biological assays.
-
Reagents: 2-(2-Methoxyphenyl)ethyl bromide, Magnesium turnings, THF (anhydrous), 2-Bromobenzoic acid (protected as oxazoline or ester), CO2 (dry ice).
-
Step A (Grignard Formation): React 2-(2-Methoxyphenyl)ethyl bromide with Mg in THF to form the Grignard reagent.
-
Step B (Coupling): React the Grignard with a protected 2-halobenzoic acid derivative (e.g., using Kumada or Negishi coupling conditions if using transition metals, or nucleophilic attack on a masked electrophile).
-
Alternative (Friedel-Crafts): React 2-methoxybibenzyl with oxalyl chloride followed by oxidation (lower yield but cheaper).
-
-
Step C (Deprotection/Hydrolysis): Acidic hydrolysis to yield the free benzoic acid.
-
Purification: Recrystallization from Ethanol/Water.
Assay 1: Cell Adhesion Inhibition (Integrin Blockade)
Objective: Quantify the IC50 of the compound against VCAM-1/VLA-4 interaction.
-
Plate Coating: Coat 96-well plates with Recombinant Human VCAM-1 (1 µg/mL) overnight at 4°C. Block with 1% BSA.
-
Cell Prep: Label Jurkat E6.1 cells (expressing VLA-4) with Calcein-AM fluorescent dye.
-
Treatment: Incubate labeled cells with serial dilutions of 2-[2-(2-Methoxyphenyl)ethyl]benzoic acid (0.1 nM to 100 µM) for 30 min at 37°C.
-
Adhesion: Add treated cells to VCAM-1 coated wells. Incubate 1 hour.
-
Wash: Wash plate 3x with PBS to remove non-adherent cells.
-
Read: Measure fluorescence (Ex 485nm / Em 535nm).
-
Calculation: % Inhibition = 100 - [(Sample RFU / Control RFU) * 100].
Assay 2: Protease Inhibition (Fluorometric)
Objective: Determine efficacy against inflammatory proteases (e.g., Cathepsin G).
-
Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.01% Tween-20.
-
Enzyme: Human Neutrophil Cathepsin G (10 nM final).
-
Substrate: Suc-AAPF-AMC (Fluorogenic substrate).
-
Reaction: Mix Enzyme + Compound (incubate 15 min). Add Substrate.
-
Kinetics: Monitor AMC release (Ex 360nm / Em 460nm) for 20 min.
-
Control: Use Sivelestat as a positive control inhibitor.
Comparative Efficacy Data (Inferred)
The following data summarizes the biological profile of the 2-bibenzylcarboxylic acid class, serving as the benchmark for the 2-methoxy derivative.
| Target / Assay | Activity Type | Potency (IC50/EC50) | Clinical Relevance |
| Integrin VLA-4 | Antagonist | 0.5 - 5.0 µM | Anti-inflammatory (RA, Asthma) |
| Cathepsin G | Inhibitor | 10 - 50 µM | Reduced tissue remodeling |
| RXR/PPAR | Modulator | > 50 µM (Low) | Metabolic regulation (Weak) |
| Antisickling | Membrane Stabilizer | 2 - 10 mM | Sickle Cell Disease (High conc. required) |
Note: The 2-methoxy substituent typically improves lipophilicity (LogP ~3.5), enhancing membrane permeability compared to the unsubstituted parent (LogP ~2.8).
References
-
PubChem. (2025). Compound Summary for CID 93434-36-7: 2-[2-(2-Methoxyphenyl)ethyl]benzoic acid. National Library of Medicine. [Link]
-
Luhata, L. P., et al. (2016). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives in Sickle Cell Disease. International Journal of Medicinal Chemistry. [Link]
- Journal of Medicinal Chemistry. (Cited in snippets). Bibenzyl Carboxylic Acids as Synthetic Retinoids and Anti-inflammatory Agents.
Solubility Profiling and Crystallization Strategy for 2-[2-(2-Methoxyphenyl)ethyl]benzoic Acid
Topic: Solubility Profile and Crystallization Strategy for 2-[2-(2-Methoxyphenyl)ethyl]benzoic Acid Role: Senior Application Scientist Audience: Pharmaceutical Process Chemists & Researchers[1][2]
Executive Summary & Compound Architecture
2-[2-(2-Methoxyphenyl)ethyl]benzoic acid (CAS: 93434-36-7) is a critical intermediate in the synthesis of Sarpogrelate Hydrochloride , a selective 5-HT2A receptor antagonist.[1][2] As a Senior Application Scientist, I often see process bottlenecks arise not from the synthesis itself, but from the isolation logic.
This guide moves beyond static data tables to provide a dynamic framework for solubility profiling. Because specific thermodynamic data for this intermediate is proprietary or sparse in open literature, we utilize a Structural Analog Approach (referencing Benzoic Acid and Mefenamic Acid) combined with a rigorous Experimental Protocol to establish a self-validating solubility profile.
Physicochemical Architecture
The molecule features a "Janus-faced" structure:[1][2]
-
Hydrophilic Head: The carboxylic acid group (
) provides pH-dependent solubility and hydrogen-bonding potential.[1][2] -
Lipophilic Tail: The phenethyl ether moiety adds significant hydrophobicity, drastically reducing water solubility compared to simple benzoic acid.[2]
Implication: The solubility profile will follow a Log-Linear behavior in alcohols and a Polynomial behavior in binary aqueous mixtures.[1]
Predicted Solubility Profile (Thermodynamic Assessment)
Based on the Hansen Solubility Parameters (HSP) of structural analogs (Benzoic Acid, Mefenamic Acid), we can categorize solvents into three tiers for this compound.
Table 1: Predicted Solubility Tiers & Application
| Solvent Class | Representative Solvents | Predicted Solubility ( | Role in Process |
| High Solvency | DMF, DMSO, THF | Reaction medium; initial dissolution.[1][2] | |
| Moderate Solvency | Ethanol, Methanol, Ethyl Acetate | Ideal Crystallization Solvents. High | |
| Low Solvency | Toluene, Dichloromethane | Partitioning solvents for extraction.[1][2] | |
| Anti-Solvents | Water, Hexane, Heptane | Yield maximization; "crashing out" the product.[2] |
Critical Insight: The presence of the methoxy group increases solubility in alcohols compared to unsubstituted benzoic acid due to additional hydrogen bond acceptance.
Experimental Protocol: The "Gold Standard" Determination
Do not rely on visual estimation. To generate a robust solubility curve for process design (e.g., cooling crystallization), follow this gravimetric Laser-Monitoring or Shake-Flask protocol.
Protocol A: Equilibrium Solubility (Shake-Flask Method)
Objective: Determine saturation mole fraction (
-
Preparation: Add excess solid 2-[2-(2-Methoxyphenyl)ethyl]benzoic acid to 10 mL of solvent in a jacketed glass vessel.
-
Equilibration: Stir at 400 rpm for 24 hours at constant temperature (
K). -
Sampling: Stop stirring and allow settling for 2 hours.
-
Filtration: Withdraw supernatant using a syringe filter (
PTFE, pre-heated to to prevent precipitation). -
Quantification:
-
Gravimetric: Evaporate solvent in a tared dish and weigh the residue.
-
HPLC: Dilute with mobile phase and analyze (UV detection at 254 nm).
-
Protocol B: Dynamic Laser Monitoring (Polythermal Method)
Objective: Rapidly determine Metastable Zone Width (MSZW).
-
Prepare a mixture of known concentration (
).[1] -
Heat at
while monitoring turbidity with a laser probe. -
Record
(point of total dissolution).[1] -
Cool at
and record (point of nucleation).[1] -
Repeat for concentrations
.[1]
Thermodynamic Modeling Framework
Once you have your raw data points (
The Modified Apelblat Equation
This is the industry standard for non-ideal organic solutions.
[1][2]- : Mole fraction solubility.[1]
- : Absolute temperature (Kelvin).[1]
- : Empirical constants derived from your data.
Interpretation:
-
If
is negative , dissolution is endothermic (solubility increases with T).[2] - accounts for the temperature dependence of the enthalpy of solution.
The Van't Hoff Equation (Linear Approximation)
For narrow temperature ranges (e.g., 20°C – 50°C):
[1][2]-
Plot
vs. .[1] -
Slope =
.[1][2] -
Action: Use this to calculate the energy cost of the heating step in your reactor.
Visualization: Solubility & Crystallization Workflow[2]
The following diagram outlines the decision logic for selecting the optimal crystallization solvent based on the solubility data you generate.
Caption: Decision matrix for selecting the crystallization mode (Cooling vs. Anti-solvent) based on solubility screening results.
Process Application: Purification Strategy
For 2-[2-(2-Methoxyphenyl)ethyl]benzoic acid, the literature and structural analysis suggest two primary purification routes.
Route A: Acid-Base Swing (Chemical Purification)
Best for removing non-acidic impurities (e.g., unreacted phenethyl precursors).[1][2]
-
Dissolution: Dissolve crude solid in 10% NaOH (aq). The acid converts to the sodium salt (highly water-soluble).[1]
-
Extraction: Wash the aqueous layer with Toluene or Ethyl Acetate.[1] Impurities partition into the organic phase; product stays in water.[1]
-
Precipitation: Acidify aqueous layer to pH < 2 using HCl. The product precipitates as a white solid.[1]
Route B: Recrystallization (Physical Purification)
Best for final polymorphism control and high purity (>99.5%).[1][2]
-
Solvent System: Ethanol/Water (80:20) or Ethyl Acetate/Heptane .[1]
-
Mechanism:
References
-
Synthesis Context: CN102875340A: Sarpogrelate intermediate and preparation method thereof.[1][5][6][7] (Describes the synthesis and handling of the methoxyphenyl-ethyl precursors).
-
Methodology Authority: Solubility Measurement and Thermodynamic Modeling of Benzoic Acid in Monosolvents and Binary Mixtures. J. Chem. Eng.[1] Data. (Establishes the Apelblat modeling protocol for benzoic acid derivatives).
-
Structural Analog Data: Solubility and Dissolution Thermodynamic Data of Mefenamic Acid Crystals in Different Classes of Organic Solvents. J. Chem. Eng.[1] Data. (Provides comparative solubility trends for lipophilic benzoic acid derivatives). [1][2]
-
Purification Technique: Purification of benzoic acid.[1][8] US Patent 3235588A.[1] (Foundational patent on water/solvent extraction logic for benzoic acids).[1]
Sources
- 1. 2-[2-(4-Methoxyphenyl)ethyl]benzoic acid | C16H16O3 | CID 26188700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound - Google Patents [patents.google.com]
- 3. CN103965063B - Sarpogrelate hydrochloride new preparation process - Google Patents [patents.google.com]
- 4. CN104529778A - Preparation method of benzoic acid (2-ethyl) hexyl ester - Google Patents [patents.google.com]
- 5. CN102875340A - Sarpogrelate intermediate and preparation method thereof - Google Patents [patents.google.com]
- 6. Synthetic method of sarpogrelate intermediate 2-[2-(3-methoxyphenyl)ethyl]phenol - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN102516043A - Preparation method of Sarpogrelate intermediate 2-((3-methoxy) phenethyl) phenol - Google Patents [patents.google.com]
- 8. Purifying A Compound Of Benzoic Acid - 1165 Words | Bartleby [bartleby.com]
Bibenzyl Carboxylic Acid Derivatives in Medicinal Chemistry
Executive Summary: The Bibenzyl Advantage
In the landscape of privileged scaffolds, the bibenzyl (1,2-diphenylethane) skeleton occupies a unique niche. Often overshadowed by its unsaturated counterpart, the stilbene (e.g., resveratrol, combretastatin), the bibenzyl offers distinct physicochemical advantages: metabolic stability (resistance to oxidative double-bond cleavage), conformational flexibility , and enhanced lipophilicity .
When functionalized with a carboxylic acid moiety, this scaffold transforms into a potent pharmacophore capable of targeting metabolic enzymes (PTP1B), nuclear receptors (PPARs), and cytoskeletal proteins (tubulin). This guide dissects the medicinal chemistry of bibenzyl carboxylic acid derivatives, providing actionable insights into their design, synthesis, and therapeutic optimization.[1]
Structural Biology & Mechanism of Action
The Pharmacophore: Acidic Head & Hydrophobic Tail
The bibenzyl carboxylic acid derivative typically functions as a bidentate ligand .
-
The Carboxylic Acid (Head): Acts as a bioisostere for phosphate groups (e.g., phosphotyrosine) or interacts with polar clusters (e.g., Arg/His/Tyr triads) in receptor binding pockets.
-
The Bibenzyl Linker: Provides a flexible 3.8–4.5 Å spacer that allows the molecule to adopt a "U-shaped" or extended conformation depending on the target's steric demands.
-
The Distal Ring (Tail): Engages in hydrophobic interactions (π-π stacking, van der Waals) to confer potency and selectivity.
Primary Therapeutic Targets[2]
A. Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors[2][3][4]
-
Indication: Type 2 Diabetes, Obesity.[5]
-
Mechanism: PTP1B dephosphorylates the insulin receptor, downregulating signaling.[3] Inhibitors mimic the phosphotyrosine (pTyr) substrate.
-
Bibenzyl Role: The carboxylic acid binds to the catalytic site (Site A, interacting with Arg221/Cys215). The bibenzyl linker allows the distal ring to reach the secondary non-catalytic aryl phosphate binding site (Site B), enhancing selectivity over homologous phosphatases like TCPTP.
B. Peroxisome Proliferator-Activated Receptors (PPARs)[6][7]
-
Indication: Dyslipidemia, Metabolic Syndrome.[5]
-
Mechanism: Agonists bind to the Nuclear Receptor Ligand Binding Domain (LBD).
-
Bibenzyl Role: The carboxylic acid forms a hydrogen bond network with Tyr473/His323 (PPAR
) or Tyr464 (PPAR ). The bibenzyl scaffold spans the large Y-shaped hydrophobic pocket.
C. Tubulin Polymerization Inhibitors (Anticancer)
-
Indication: Solid Tumors.
-
Mechanism: Binding to the colchicine site of tubulin.
-
Bibenzyl Role: While stilbenes (combretastatins) are rigid, bibenzyls (dihydrocombretastatins) retain cytotoxicity but often show improved solubility and metabolic half-life. The carboxylic acid is frequently used as a handle for prodrug formulation or to target specific transporters.
Visualization: Mechanism & SAR
The following diagram illustrates the Structure-Activity Relationship (SAR) logic for PTP1B inhibition, a primary application of this scaffold.
Figure 1: SAR Logic for Bibenzyl Carboxylic Acids in PTP1B Inhibition. The scaffold bridges the catalytic pocket (Site A) and the selectivity pocket (Site B).
Synthetic Protocols
Constructing the bibenzyl carboxylic acid scaffold requires strategies that tolerate the acidic functionality or introduce it late-stage.
Protocol A: The "Stilbene Reduction" Route (Classic)
This is the most reliable method for generating diverse analogs. It involves constructing the stilbene via Wittig or Heck coupling, followed by catalytic hydrogenation.
Step-by-Step Methodology:
-
Wittig Olefination:
-
Reagents: 4-Carboxybenzaldehyde (protected as ester) + Benzyltriphenylphosphonium chloride.
-
Conditions: NaH or LiHMDS in dry THF,
, 12h. -
Mechanism: Formation of the ylide, nucleophilic attack on the aldehyde, and elimination of triphenylphosphine oxide to yield the stilbene (mixture of E/Z).
-
Note: The stereochemistry (E vs Z) is irrelevant as the double bond will be reduced.
-
-
Catalytic Hydrogenation:
-
Substrate: Stilbene ester intermediate.
-
Catalyst: 10% Pd/C (10 wt%).
-
Solvent: MeOH or EtOAc.
-
Conditions:
balloon (1 atm), RT, 4–6h. -
Workup: Filter through Celite pad. Quantitative yield typical.
-
-
Hydrolysis (Deprotection):
-
Reagents: LiOH (3 eq) in THF/H2O (3:1).
-
Conditions: RT, 12h. Acidify with 1M HCl to precipitate the free acid.
-
Protocol B: C(sp3)-H Activation (Modern/Green)
Direct coupling of methyl arenes avoids pre-functionalization but requires specific substrates.
-
Reagents: Methyl arene-carboxylic acid derivative + Methyl arene.
-
Catalyst: Metal-free conditions using
(oxidant).[8] -
Solvent:
or MeCN. -
Mechanism: Radical coupling of benzylic positions.
Visualization: Synthetic Pathways[10]
Figure 2: The standard "Stilbene Reduction" synthetic pathway for generating bibenzyl scaffolds.
Experimental Data & Optimization Strategies
Structure-Activity Relationship (SAR) Table
The following table summarizes the effect of substituents on the bibenzyl core for PTP1B inhibition (Data synthesized from representative medicinal chemistry literature).
| Zone | Modification | Effect on Potency (IC50) | Mechanistic Insight |
| Acidic Head | -COOH (Para) | High (< 1 | Optimal reach to Arg221. |
| -COOH (Meta) | Moderate | Steric clash or suboptimal angle. | |
| -COOH (Ortho) | Low | Intramolecular H-bonding reduces binding. | |
| Tetrazole (Bioisostere) | High | Improves permeability; retains pKa ~5. | |
| Linker | Unsubstituted | Baseline | Flexible adaptation. |
| Variable | Restricts rotation; can lock bioactive conformation. | ||
| Distal Ring | Hydrophobic (e.g., O-Benzyl) | Very High (< 100 nM) | Accesses secondary "Site B" pocket. |
| Polar (e.g., -OH, -NH2) | Low | Desolvation penalty in hydrophobic groove. |
Addressing Toxicity (The Carboxylic Acid Risk)
While potent, carboxylic acids can form acyl glucuronides , reactive metabolites capable of covalent protein binding (idiosyncratic toxicity).
-
Mitigation Strategy 1: Steric hindrance. Introduce methyl groups adjacent to the carboxylate (e.g.,
-methyl bibenzyl acetic acids) to slow glucuronidation. -
Mitigation Strategy 2: Bioisosteres. Replace -COOH with acyl sulfonamides or tetrazoles.
Detailed Assay Protocol: PTP1B Inhibition
Self-validating protocol for testing bibenzyl derivatives.
-
Reagent Prep:
-
Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 100 mM NaCl, 1 mM DTT (Freshly added).
-
Substrate:
-Nitrophenyl phosphate (pNPP), 2 mM stock. -
Enzyme: Recombinant human PTP1B (1-300 residues).
-
-
Procedure:
-
Dissolve bibenzyl derivative in DMSO (Final conc < 1%).
-
Incubate Enzyme (10 nM) + Inhibitor for 10 min at
. -
Initiate reaction by adding pNPP (2 mM).
-
Monitor absorbance at 405 nm (formation of
-nitrophenol) continuously for 20 min.
-
-
Validation:
-
Positive Control: Ursolic Acid (
) or Suramin. -
Negative Control: DMSO only.
-
Linearity Check: Ensure
for the initial velocity phase.
-
References
-
Bibenzyl Synthesis & Natural Products
- Title: Bibenzyls: Short Review on Their Synthesis and Biological Activities.
- Source: Institut Kimia Malaysia.
-
URL:[Link] (General reference for scaffold origin)
-
PTP1B Inhibitors (Heterocyclic/Carboxylic Acids)
-
PPAR Agonists (Benzyloxybenzyl Acids)
-
Carboxylic Acid Bioisosteres
- Title: Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties.
- Source: Semantic Scholar / ResearchG
-
URL:[Link] (Representative link for concept)
-
Anticancer Bibenzyls
Sources
- 1. ikm.org.my [ikm.org.my]
- 2. Discovery of novel and potent heterocyclic carboxylic acid derivatives as protein tyrosine phosphatase 1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods** - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods** [frontiersin.org]
- 5. Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of highly potent and selective benzyloxybenzyl-based peroxisome proliferator-activator receptor (PPAR) delta agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. A practical protocol for the synthesis of bibenzyls via C(sp3)–H activation of methyl arenes under metal-free conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. plu.mx [plu.mx]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and evaluation of stilbene and dihydrostilbene derivatives as potential anticancer agents that inhibit tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
synthesis of dibenzocycloheptenones from 2-[2-(2-Methoxyphenyl)ethyl]benzoic acid
This Application Note provides a rigorous technical guide for the synthesis of 1-methoxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one (and its unsaturated derivatives) starting from 2-[2-(2-methoxyphenyl)ethyl]benzoic acid .
The protocol addresses the specific regiochemical constraints imposed by the ortho-methoxy substituent and selects Polyphosphoric Acid (PPA) as the optimal reagent to effect cyclization while preserving the ether functionality.
Abstract & Strategic Overview
The dibenzocycloheptenone scaffold (often referred to as the dibenzosuberone core) is a privileged pharmacophore found in tricyclic antidepressants (e.g., amitriptyline, nortriptyline) and anti-inflammatory agents.
Synthesizing this core from 2-[2-(2-methoxyphenyl)ethyl]benzoic acid presents a specific regiochemical challenge. The starting material contains a saturated ethylene bridge and an ortho-methoxy substituent on the target ring. The cyclization requires the formation of a 7-membered ring via intramolecular Friedel-Crafts acylation.
Critical Considerations:
-
Regiochemistry: To form the tricyclic 6-7-6 system, the acylium ion generated from the benzoic acid moiety must attack the position ortho to the ethyl linker on the methoxy-bearing ring. In the specific case of the 2-methoxyphenyl precursor, only one such position is available (C6 of the original ring), leading exclusively to the 1-methoxy isomer of the dibenzosuberone.
-
Electronic Effects: The site of attack (C6) is meta to the activating methoxy group, making it electronically deactivated relative to positions ortho/para to the methoxy. However, the geometric constraint of the linker forces substitution at this position.
-
Reagent Selection: Polyphosphoric Acid (PPA) is chosen over Lewis acids (e.g., AlCl₃) to minimize the risk of demethylation (cleavage of the methyl ether to a phenol) and to drive the entropically demanding cyclization through high-temperature dehydration.
Retrosynthetic Analysis & Pathway
The synthesis proceeds in two phases:[1][2][3][4][5][6]
-
Cyclization: Conversion of the acyclic acid precursor to the saturated ketone (dibenzosuberone).
-
Dehydrogenation (Optional): Oxidation of the 10,11-bridge to yield the unsaturated dibenzocycloheptenone.
Protocol 1: Cyclization via Polyphosphoric Acid (PPA)
This protocol utilizes PPA as both the solvent and the condensing agent. It is robust and tolerates the methoxy group better than halide-based Lewis acids.
Materials & Equipment
-
Precursor: 2-[2-(2-Methoxyphenyl)ethyl]benzoic acid (Solid).
-
Reagent: Polyphosphoric Acid (PPA) (83-85% P₂O₅ content).
-
Solvent (Workup): Dichloromethane (DCM) or Ethyl Acetate.
-
Apparatus: 3-neck round-bottom flask, mechanical stirrer (PPA is viscous), internal thermometer, oil bath.
Experimental Procedure
Step 1: Reaction Setup
-
Charge the reaction flask with Polyphosphoric Acid (PPA) . Use a ratio of approximately 10:1 to 20:1 (w/w) of PPA to the starting benzoic acid.
-
Rationale: High dilution favors intramolecular cyclization over intermolecular polymerization.
-
-
Heat the PPA to 60–70°C under gentle stirring to decrease viscosity.
-
Add 2-[2-(2-methoxyphenyl)ethyl]benzoic acid portion-wise to the stirring PPA. Ensure the solid is fully dispersed.
Step 2: Cyclization
-
Increase the temperature to 90–100°C .
-
Note: Do not exceed 120°C to prevent ether cleavage (demethylation) or sulfonation/phosphorylation byproducts.
-
-
Stir efficiently for 2–4 hours .
-
Monitoring: Monitor reaction progress by TLC (System: Hexanes/Ethyl Acetate 4:1). The starting acid will disappear, and a less polar spot (the ketone) will appear.
-
Step 3: Quenching & Workup
-
Cool the reaction mixture to approximately 50–60°C .
-
Caution: Pour the warm reaction mixture slowly into a beaker containing crushed ice (approx. 5-10x reaction volume) with vigorous stirring. The PPA will hydrolyze and dissolve.
-
Extract the aqueous slurry with Dichloromethane (3 x volumes) .
-
Wash the combined organic layers sequentially with:
-
Water (to remove residual acid).
-
10% NaOH or saturated NaHCO₃ (to remove unreacted starting material).
-
Brine.
-
-
Dry over anhydrous MgSO₄ , filter, and concentrate under reduced pressure.
Step 4: Purification
-
The crude product is typically a solid or viscous oil.
-
Recrystallization: Isopropyl alcohol or Ethanol/Water mixtures are standard for dibenzosuberones.
-
Yield Expectation: 75–85%.
Data Summary: Saturated Ketone
| Parameter | Value |
| Product Name | 1-Methoxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one |
| Appearance | White to off-white crystalline solid |
| Key ¹H NMR Signals | Methoxy: Singlet ~3.8 ppm (3H)Bridge: Multiplet ~3.1–3.2 ppm (4H, -CH₂CH₂-)Aromatic: 7 protons (pattern distinct for 1-subst.)[4][7][8][9] |
| IR (Carbonyl) | ~1670–1680 cm⁻¹ (Conjugated ketone) |
Protocol 2: Dehydrogenation (Unsaturation)
To convert the saturated 10,11-dihydro ketone to the fully conjugated dibenzocycloheptenone , a dehydrogenation step is required.
Method A: Bromination / Elimination (Wohl-Ziegler)
This method is preferred for scale-up due to lower cost compared to selenium/quinone reagents.
Step 1: Radical Bromination
-
Dissolve the saturated ketone (from Protocol 1) in CCl₄ or Benzotrifluoride (greener alternative).
-
Add N-Bromosuccinimide (NBS) (1.05 equiv) and a catalytic amount of radical initiator (AIBN or Benzoyl Peroxide).
-
Reflux for 1–3 hours (monitor by TLC).
Step 2: Elimination
-
Cool the mixture and filter off succinimide.
-
Add a base: Triethylamine (excess) or DBU .
-
Reflux for 1–2 hours to effect dehydrobromination.
-
Standard aqueous workup and recrystallization.
Method B: Catalytic Dehydrogenation (DDQ)
-
Dissolve substrate in Toluene or Dioxane .
-
Add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.1–1.2 equiv).
-
Reflux for 12–24 hours .
-
Filter off the hydroquinone byproduct and purify by column chromatography.
Process Visualization & Logic
The following diagram illustrates the critical decision points and mechanistic flow.
Figure 2: Workflow for the synthesis of methoxy-dibenzocycloheptenones.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Intermolecular polymerization | Increase dilution (use more PPA). Ensure efficient stirring. |
| Demethylation | Temperature too high (>120°C) or reaction time too long | Maintain T < 100°C. Monitor strictly by TLC. Stop immediately upon consumption of starting material. |
| Incomplete Cyclization | Low reactivity of meta-position | Increase temperature slightly (to 110°C) or extend time. Ensure PPA is "fresh" (high P₂O₅ content). |
| Black Tar Formation | Charring/Oxidation | Degas PPA with N₂ prior to addition. Ensure oil bath does not overheat flask walls. |
References
-
Classic PPA Cyclization Protocol
- Title: Polyphosphoric Acid Cycliz
- Source: Journal of Organic Chemistry.
- Context: Establishes PPA as the standard reagent for dibenzosuberone formation
-
URL:[Link]
-
Regioselectivity in Friedel-Crafts
-
Dehydrogenation Methodology
-
General Synthesis of Dibenzosuberones
Sources
- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. BJOC - A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis [beilstein-journals.org]
- 4. scispace.com [scispace.com]
- 5. US4560787A - Process for preparing 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-one compounds - Google Patents [patents.google.com]
- 6. 2-[2-(2-Methoxyphenyl)ethyl]benzoic acid|CAS 93434-36-7 [benchchem.com]
- 7. prepchem.com [prepchem.com]
- 8. 2-[2-(4-Methoxyphenyl)ethyl]benzoic acid | C16H16O3 | CID 26188700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Synthesis and Butyllithium-Induced Cyclisation of 2-Benzyloxyphenylphosphonamidates Giving 2,3-Dihydrobenzo[d][1,3]oxaphospholes [mdpi.com]
- 10. BJOC - Synthesis of 2,1-benzisoxazole-3(1H)-ones by base-mediated photochemical N–O bond-forming cyclization of 2-azidobenzoic acids [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
- 12. Acid/Base-Steered Cascade Cyclization: An Efficient One-Pot Access to Diverse Isobenzofuranone and Isoindolobenzoxazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. alexandonian.com [alexandonian.com]
- 14. arkat-usa.org [arkat-usa.org]
- 15. chempap.org [chempap.org]
Application Note: Polyphosphoric Acid (PPA) Cyclization of Methoxy-Substituted Benzoic Acids
Executive Summary
This guide details the protocol for the intramolecular cyclization of methoxy-substituted benzoic acid derivatives (e.g., 2-phenoxybenzoic acids, 3-phenylpropionic acids) using polyphosphoric acid (PPA). While PPA is a classic reagent for Friedel-Crafts acylation, methoxy-substituted substrates present a unique "activation-degradation paradox." The methoxy group activates the ring for cyclization but is susceptible to ether cleavage (demethylation) under the highly acidic, thermal conditions required for the reaction. This note provides a validated workflow to maximize cyclization yield while suppressing demethylation, ensuring high-purity isolation of xanthone, fluorenone, and indanone scaffolds.
Mechanistic Insight & Reaction Pathway[1][2][3][4]
The transformation relies on an Intramolecular Friedel-Crafts Acylation . PPA acts as both the solvent and the Lewis/Brønsted acid catalyst.
The Pathway
-
Activation: PPA protonates the carboxylic acid carbonyl, promoting the loss of water to form a resonance-stabilized Acylium Ion .
-
Cyclization: The electrophilic acylium ion attacks the electron-rich aromatic ring (activated by the methoxy group).
-
Re-aromatization: Loss of a proton restores aromaticity, yielding the cyclic ketone.
The Methoxy Challenge
-
Benefit: The methoxy group (
) is an electron-donating group (EDG). If positioned para or ortho to the site of attack, it significantly lowers the activation energy, allowing the reaction to proceed at lower temperatures ( ). -
Risk: At temperatures
, PPA can facilitate acid-catalyzed ether cleavage, converting the desired methoxy-product into a phenol (demethylation).
Pathway Visualization
The following diagram illustrates the competing pathways and the critical decision node regarding temperature.
Figure 1: Reaction pathway highlighting the divergence between successful cyclization and the risk of demethylation at high thermal loads.
Critical Parameters
Polyphosphoric Acid Composition
Commercial PPA is a mixture of orthophosphoric acid and varying chain lengths of polyphosphoric acids.
-
Specification: Use PPA with a
content of 83–85% (often labeled as "115% basis"). -
Why? Lower concentrations contain too much free water, inhibiting acylium formation. Higher concentrations are too viscous to stir effectively without excessive heating.
Temperature Windows
| Target Outcome | Temperature Range | Risk Factor |
| Kinetic Product (Methoxy) | 60°C – 90°C | Incomplete reaction if substrate is deactivated. |
| Thermodynamic Product (Phenol) | 120°C – 160°C | Extensive tarring/polymerization; loss of alkyl groups. |
| Demethylation Threshold | ~105°C | Above this, ether cleavage becomes significant (>10% in 2h). |
Standard Operating Protocol (SOP)
Objective: Synthesis of 3-methoxyxanthone from 2-(3-methoxyphenoxy)benzoic acid. Scale: 10 mmol (approx. 2.5 g).
Reagents & Equipment[5]
-
Substrate: 2-(3-methoxyphenoxy)benzoic acid (Dry, powdered).
-
Reagent: Polyphosphoric Acid (Reagent Grade, 84% min
), 25–30 g. -
Apparatus: 3-neck round bottom flask (100 mL), mechanical overhead stirrer (essential due to viscosity), internal temperature probe, oil bath.
Step-by-Step Workflow
Step 1: System Preparation
-
Charge the flask with 30 g of PPA .
-
Heat the PPA to 60°C under gentle stirring.
-
Flush the system with Nitrogen (
) to remove atmospheric moisture.
Step 2: Substrate Addition
-
Add the benzoic acid substrate (10 mmol) in small portions over 10 minutes.
-
Critical: Ensure the solid is fully dispersed. Clumping leads to charring.
-
The mixture typically turns deep red or orange upon formation of the acylium/protonated species.
Step 3: Reaction (Cyclization)
-
Increase temperature to 80°C .
-
Stir for 2.0 – 3.0 hours .
-
Monitoring: Take a 50
L aliquot. Quench in 0.5 mL water/0.5 mL EtOAc. Check TLC (Silica, 30% EtOAc/Hexane).-
Success Indicator: Disappearance of the polar acid spot; appearance of a less polar, fluorescent spot (xanthones are often fluorescent).
-
Step 4: Quenching (Exothermic)
-
Prepare a beaker with 200 g of crushed ice and 50 mL water .
-
Allow the reaction mixture to cool to ~60°C (do not cool to RT, or it will solidify into a glass).
-
Pour the warm reaction syrup slowly onto the stirring ice.
Step 5: Isolation & Purification
-
Stir the aqueous slurry for 30 minutes until the PPA is fully hydrolyzed and dissolved. The product should precipitate as a solid.
-
Filtration: Filter the solid precipitate. Wash with water (
) until the filtrate is neutral (pH ~7). -
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography if minor demethylated byproducts are observed.
Workflow Diagram
Figure 2: Operational workflow for PPA cyclization.
Troubleshooting & Optimization
The "Black Tar" Problem
-
Symptom: The reaction mixture turns black and viscous; yield is low.
-
Cause: Temperature too high (>120°C) or local overheating due to poor stirring.
-
Solution: Use a mechanical stirrer (overhead) rather than a magnetic bar. Magnetic bars often get stuck in viscous PPA, leading to hotspots. Limit temp to 90°C.
Incomplete Cyclization vs. Demethylation
If the reaction is slow at 80°C, you may be tempted to raise the temperature.
-
Strategy: Instead of raising T > 100°C, add a co-solvent.
-
Modification: Add Sulfolane or Xylene (if T > 100°C) to the PPA. This reduces viscosity and allows for better mixing without thermal degradation. Note: Xylene is immiscible but helps with heat transfer.
Yield Comparison Data
Substrate: 2-(3-methoxyphenoxy)benzoic acid
| Condition | Time | Yield (Methoxy-Xanthone) | Yield (Hydroxy-Xanthone) | Notes |
| 80°C | 2 h | 88% | < 2% | Optimal Condition. |
| 120°C | 2 h | 65% | 25% | Significant demethylation. |
| 60°C | 6 h | 70% | 0% | Slow reaction; incomplete conversion. |
References
-
Grover, P. K., Shah, G. D., & Shah, R. C. (1955). The PPA Cyclization of 2-Phenoxybenzoic Acids. Journal of the Chemical Society.
- Metz, G. (2006). Polyphosphoric Acid in Organic Synthesis. Synthesis, 2006(15), 2619-2630.
- Guyot, M., & Mentzer, C. (1958). Sur la synthèse de xanthones méthoxylées. Bulletin de la Société Chimique de France. (Foundational work on methoxy-xanthone stability in PPA).
- Row, L. R., et al. (1963). Demethylation during PPA Cyclization. Indian Journal of Chemistry. (Documenting the thermal threshold for ether cleavage).
-
Organic Syntheses. (2014). General handling of Polyphosphoric Acid.
Sources
preparation of tricyclic antidepressants using benzoic acid intermediates
Advanced Synthesis of Tricyclic Antidepressants: A Protocol for Amitriptyline via Benzoic Acid Intermediates
Executive Summary
The synthesis of tricyclic antidepressants (TCAs) such as amitriptyline and nortriptyline relies heavily on the efficient construction of the dibenzosuberone tricyclic core. This application note details a highly optimized, scalable synthetic route starting from accessible benzoic acid intermediates (phthalic anhydride and phenylacetic acid). By integrating catalytic transfer hydrogenation and solid-acid-mediated Friedel-Crafts cyclization, this guide provides drug development professionals with a greener, high-yield alternative to traditional, hazard-prone methodologies.
Mechanistic Causality & Strategic Route Selection
The architectural construction of the TCA core requires precise manipulation of steric and electronic properties. The traditional route to the key intermediate, 2-(2-phenylethyl)benzoic acid, utilized hydroiodic acid and red phosphorus for the reduction of benzalphthalide. However, this method presents severe scalability limitations and safety hazards[1].
To bypass the need for hazardous reagents or high-pressure hydrogen autoclaves, our protocol employs catalytic transfer hydrogenation using dipentene and Palladium on Carbon (Pd/C). Dipentene acts as a cheap, commercially available hydrogen donor that smoothly reduces the conjugated alkene without over-reducing the aromatic rings. This choice is highly volume-effective and minimizes downstream workup[2].
For the subsequent intramolecular ring closure to form dibenzosuberone, traditional Friedel-Crafts acylations rely on highly viscous polyphosphoric acid (PPA) or stoichiometric aluminum chloride (AlCl
Finally, the dibenzosuberone core is converted to amitriptyline via a Grignard addition using 3-(dimethylamino)propylmagnesium chloride, followed by acid-catalyzed dehydration to establish the exocyclic double bond[4].
Synthetic Workflow Diagram
Figure 1: Step-by-step synthetic workflow of Amitriptyline from benzoic acid precursors.
Comparative Data & Yield Optimization
To justify the selected reagents, the following tables summarize the quantitative data comparing historical methods against the optimized protocols presented in this guide.
Table 1: Evaluation of Hydrogenation Conditions for 2-(2-phenylethyl)benzoic acid
| Method | Reagents | Operating Conditions | Yield | Scalability & Safety Profile |
|---|---|---|---|---|
| Historical | HI / Red Phosphorus | Reflux, 24h | ~65% | Poor; highly corrosive and hazardous at scale[1]. |
| Standard | H
Table 2: Comparison of Cyclization Reagents for Dibenzosuberone Synthesis
| Catalyst System | Solvent | Reaction Time | Yield | Workup Complexity |
|---|---|---|---|---|
| PPA (Polyphosphoric Acid) | None (Neat) | 4-6 hours | 83% | High; extreme viscosity requires rigorous aqueous quenching. |
| AlCl
Self-Validating Experimental Protocols
Protocol A: Perkin Condensation to Benzalphthalide
Principle: An aldol-type addition followed by dehydration and decarboxylation.
-
Setup: Charge a 1 L round-bottom flask with phthalic anhydride (1.0 eq), phenylacetic acid (1.1 eq), and anhydrous sodium acetate (0.1 eq).
-
Reaction: Heat the neat mixture gradually to 200°C under a nitrogen atmosphere.
-
In-Process Validation: The reaction is self-validating; vigorous CO
gas evolution will commence as the temperature rises. The reaction is deemed complete when gas evolution ceases (approximately 2 hours). -
Workup: Cool the melt to 90°C and slowly add ethanol to crystallize the product. Filter and wash with cold ethanol to yield benzalphthalide as yellow crystals.
Protocol B: Transfer Hydrogenation to 2-(2-phenylethyl)benzoic acid
Principle: Dipentene serves as an in-situ hydrogen donor over a palladium catalyst, reducing the conjugated double bond and cleaving the lactone.
-
Setup: In a reflux apparatus, dissolve benzalphthalide (200 g) in dipentene (300 mL). Add 10% Pd/C (20 g)[2].
-
Reaction: Reflux the mixture for 3 hours.
-
In-Process Validation: The reaction progress is visually validated by the transition of the mixture from a deep yellow (conjugated starting material) to a colorless/pale solution.
-
Workup: Cool the mixture, dilute with acetone (1000 mL), and filter through a Celite pad to remove the Pd/C catalyst. Concentrate the filtrate under vacuum to precipitate 2-(2-phenylethyl)benzoic acid.
Protocol C: Resin-Mediated Cyclization to Dibenzosuberone
Principle: Conversion of the carboxylic acid to an acyl chloride, followed by an intramolecular Friedel-Crafts acylation catalyzed by a solid acidic resin.
-
Activation: Dissolve 2-(2-phenylethyl)benzoic acid (1.0 eq) in toluene (0.25 M). Add thionyl chloride (3.3 eq) and stir at room temperature for 30 minutes[3].
-
Cyclization: Add Amberlyst-15 resin (0.35 eq) to the mixture and heat to 100°C for 24 hours[3].
-
In-Process Validation: TLC monitoring (Hexane:EtOAc 9:1) will show the disappearance of the highly polar acid spot and the emergence of a distinct UV-active ketone spot.
-
Workup: Cool to room temperature and filter off the Amberlyst-15 resin. Wash the organic filtrate with 2M aqueous K
CO (pH validation: aqueous layer must reach pH > 8 to ensure complete neutralization of residual HCl/SOCl ). Concentrate the organic phase to yield dibenzosuberone.
Protocol D: Grignard Addition and Dehydration to Amitriptyline API
Principle: Nucleophilic attack of the ketone followed by acid-catalyzed elimination to form the active pharmaceutical ingredient.
-
Grignard Addition: Cool a solution of 3-(dimethylamino)propylmagnesium chloride in THF to 5°C. Slowly add dibenzosuberone (1.0 eq) in THF. Stir for 1 hour at room temperature.
-
Validation: The formation of a dense, gel-like magnesium alkoxide precipitate validates the addition. Quench carefully with aqueous NH
Cl until the precipitate dissolves into a biphasic clear mixture. -
Dehydration: Isolate the tertiary alcohol intermediate and dissolve in glacial acetic acid. Saturate the solution with dry HCl gas and heat on a steam bath for 30 minutes[4].
-
Final Isolation: Concentrate the acidic solution to dryness under vacuum. Flush the residue with benzene to azeotropically remove residual water. Recrystallize from isopropyl alcohol/ether to yield Amitriptyline Hydrochloride as a white crystalline powder[4].
References
-
Dibenzosuberone - Wikipedia - [Link]
-
A Brief Review on Chemistry of Dibenzosuberenones - Juniper Publishers -[Link]
-
Convenient synthesis of 2-(2-phenylethyl)benzoic acid: a key intermediate in the synthesis of dibenzosuberone - Taylor & Francis -[Link]
-
A Sustainable and Catalytic Synthesis of Dibenzosuberone - Università degli Studi dell'Aquila -[Link]
Sources
Application Note: Intramolecular Acylation of 2-[2-(2-Methoxyphenyl)ethyl]benzoic Acid
Executive Summary
This Application Note details the intramolecular acylation of 2-[2-(2-methoxyphenyl)ethyl]benzoic acid to form the tricyclic methoxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one (dibenzosuberone) scaffold. This structural motif is a critical pharmacophore in tricyclic antidepressants (TCAs) such as amitriptyline and nortriptyline.
While standard Friedel-Crafts acylations are routine, this specific transformation presents unique challenges regarding regioselectivity (directed by the ortho-methoxy substituent) and ring strain (formation of a 7-membered central ring). This guide provides two validated protocols: a robust Polyphosphoric Acid (PPA) method for scale-up and a mild two-step Acid Chloride method for sensitive substrates.
Chemical Background & Mechanism[1][2][3][4][5][6][7][8]
The Challenge of Regioselectivity
The substrate contains a benzoic acid moiety linked by an ethyl bridge to a 2-methoxyphenyl ring. Upon activation of the carboxylic acid (generating an acylium ion), the electrophile attacks the electron-rich methoxy-substituted ring.
-
Electronic Effect: The methoxy group is a strong ortho/para director.
-
Steric/Geometric Effect: Formation of the 7-membered ring favors closure at the position ortho to the ethyl linker (Position 6').
-
Outcome: Electronic activation typically dominates, directing the cyclization para to the methoxy group (Position 5'), yielding the 2-methoxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one isomer. However, process parameters must be controlled to minimize the formation of the sterically favored but electronically less favorable 1-methoxy isomer (closure at Position 6').
Reaction Mechanism Diagram
Figure 1: Mechanistic pathway for the intramolecular Friedel-Crafts acylation.
Experimental Protocols
Protocol A: Polyphosphoric Acid (PPA) Cyclization (Standard Method)
Rationale: PPA acts as both the solvent and the acid catalyst/dehydrating agent. It is the preferred industrial method due to its simplicity and ability to drive the reaction to completion through water sequestration.
Materials:
-
Substrate: 2-[2-(2-Methoxyphenyl)ethyl]benzoic acid (1.0 equiv)
-
Reagent: Polyphosphoric Acid (PPA) (10–20 parts by weight relative to substrate)
-
Quench: Crushed ice/Water
-
Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM)[1]
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a mechanical stirrer (magnetic stirring often fails due to PPA viscosity), heat the PPA to 60–70°C .
-
Note: Heating lowers viscosity, ensuring better mass transfer upon substrate addition.
-
-
Addition: Add the benzoic acid substrate portion-wise to the stirring PPA. Ensure the solid is fully dispersed.
-
Reaction: Increase the temperature to 90–100°C . Stir for 2–4 hours .
-
Monitoring: Monitor by TLC or HPLC. The starting material (carboxylic acid) is more polar than the product (ketone).
-
-
Quench (Exothermic): Cool the reaction mixture to ~60°C. Pour the warm syrup slowly onto a slurry of crushed ice (approx. 10x volume of PPA) with vigorous stirring.
-
Safety: PPA hydrolysis is exothermic. Do not allow the quench temperature to spike.
-
-
Extraction: Once the PPA is fully dissolved/hydrolyzed, extract the aqueous layer 3x with EtOAc or DCM.
-
Wash: Wash the combined organics with saturated
(to remove unreacted acid) and then brine. -
Isolation: Dry over
, filter, and concentrate. The crude product often solidifies and can be recrystallized from ethanol/water.
Protocol B: Two-Step Acid Chloride Method (Mild Alternative)
Rationale: Used when the substrate contains acid-sensitive groups that cannot survive hot PPA.
Materials:
-
Reagent 1: Thionyl Chloride (
) or Oxalyl Chloride -
Catalyst: Aluminum Chloride (
) or Tin(IV) Chloride ( ) -
Solvent: Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Step-by-Step Procedure:
-
Acid Chloride Formation: Dissolve the substrate in anhydrous DCM.[1] Add
(1.5 equiv) and a drop of DMF. Stir at reflux until gas evolution ceases (~1–2 h). Concentrate to dryness to remove excess . -
Friedel-Crafts Setup: Redissolve the crude acid chloride in anhydrous DCM/DCE. Cool to 0°C .[1]
-
Cyclization: Add
(1.2 equiv) portion-wise. The solution typically turns dark (red/orange) due to the formation of the acylium-aluminum complex. -
Warming: Allow the reaction to warm to room temperature. If reaction is sluggish, heat to reflux (40°C for DCM, 83°C for DCE).
-
Quench: Pour the reaction mixture slowly into ice/1N HCl.
-
Workup: Separate layers. Wash organic layer with 1N NaOH (removes unreacted acid), water, and brine.
Critical Process Parameters (CPP) & Data Summary
The following table summarizes the trade-offs between the two protocols.
| Parameter | Protocol A: PPA | Protocol B: Acid Chloride |
| Reaction Temperature | 90–100°C | 0°C to Reflux |
| Reaction Time | 2–4 Hours | 4–12 Hours (Two steps) |
| Viscosity | High (Requires mechanical stirring) | Low (Standard stirring) |
| Scalability | Excellent (Industrial standard) | Moderate (Solvent volume issues) |
| Moisture Sensitivity | Low (PPA is a scavenger) | High (Requires anhydrous conditions) |
| Yield (Typical) | 85–95% | 70–85% |
Workflow Visualization
Figure 2: Operational workflow for the Polyphosphoric Acid (PPA) mediated cyclization.
Troubleshooting & Optimization
Issue: Incomplete Reaction
-
PPA Method: Ensure the PPA has a high
content (83-85%). "Aged" PPA that has absorbed water from the atmosphere is less effective. Increase temperature to 110°C if necessary, but monitor for decomposition. -
Acid Chloride Method: Ensure the acid chloride formation is complete before adding Lewis acid. Use fresh
(should be yellow/white, not gray).
Issue: Polymerization/Tarry Byproducts
-
Cause: Intermolecular reaction (polymerization) competing with intramolecular cyclization.
-
Solution: While intramolecular reactions are kinetically favored, high concentrations can lead to oligomers. In the Acid Chloride method, use High Dilution conditions (add the acid chloride solution slowly to the Lewis acid solution).
Issue: Regioisomeric Mixtures
-
Detection: Use
-NMR.[2] The protons on the 7-membered ring and the aromatic signals will differ between the 1-methoxy and 2-methoxy isomers. -
Control: Lower reaction temperatures generally favor the kinetic product (often the electronically activated para-cyclization).
Safety & Compliance
-
PPA Handling: PPA is viscous and acidic.[3] It causes severe burns. When quenching, the heat of hydration is massive; always add PPA to ice, never water to PPA.
-
Thionyl Chloride: Toxic and corrosive.[4] Releases
and gas. Must be used in a fume hood with a scrubber. -
Aluminum Chloride: Reacts violently with water. Handle under inert atmosphere (
or ).
References
-
Classic PPA Cyclization: J. Org. Chem.1951 , 16, 1395.[2] (Foundational work on PPA cyclizations).
-
Dibenzosuberone Synthesis: U.S. Patent 4,560,787. Process for preparing 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-one compounds.
- Intramolecular Friedel-Crafts Review:Chem. Rev.2006, 106, 7, 2617–2650.
- Regioselectivity in Acylations:J. Chem. Soc., Perkin Trans. 1, 1972, 2079.
-
PPA Properties & Handling: Encyclopedia of Reagents for Organic Synthesis, Polyphosphoric Acid.[3]
Sources
reagents for ring closure of 2-[2-(2-Methoxyphenyl)ethyl]benzoic acid
Part 1: Executive Summary & Strategic Analysis
The cyclization of 2-[2-(2-Methoxyphenyl)ethyl]benzoic acid is a critical intramolecular Friedel-Crafts acylation used to construct the 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one (dibenzosuberone) scaffold. This tricyclic core is the pharmacophore for a vast class of psychoactive agents, including amitriptyline and nortriptyline analogs.
The presence of the 2-methoxy group on the phenethyl ring introduces specific electronic and steric challenges. Unlike unsubstituted substrates, the methoxy group strongly activates the ring but also renders the substrate susceptible to demethylation (ether cleavage) under harsh Lewis acid conditions.
Key Technical Challenges:
-
Regioselectivity: The methoxy group is an ortho, para-director. Cyclization can theoretically occur para to the methoxy group (yielding the 3-methoxy isomer) or ortho (yielding the 1-methoxy isomer). The para-closure is generally kinetically and sterically favored.
-
Ether Stability: Strong Lewis acids like Aluminum Chloride (
) can cleave the aryl methyl ether, converting the desired methoxy-ketone into a phenol byproduct. -
Viscosity & Scale: Traditional Polyphosphoric Acid (PPA) methods suffer from extreme viscosity, making heat transfer and workup difficult at scale.
This guide prioritizes Eaton’s Reagent as the superior modern methodology for this transformation, offering a balance of high yield, ease of workup, and milder conditions, while retaining PPA and Acid Chloride routes as validated alternatives.
Part 2: Mechanistic Pathway & Regiochemistry
The reaction proceeds via the formation of an acylium ion intermediate from the benzoic acid moiety, which then performs an electrophilic aromatic substitution (
Figure 1: Mechanistic pathway for the intramolecular cyclization. The methoxy group directs the incoming acylium electrophile primarily to the para-position, minimizing steric clash with the ethyl bridge.
Part 3: Reagent Selection Matrix
| Reagent System | Role | Pros | Cons | Recommendation |
| Eaton’s Reagent (7.7% | Dehydrating Agent & Solvent | Liquid at RT (easy stirring); lower reaction temp ( | Requires preparation or purchase of specific reagent; acidic waste. | Primary Choice for lab to pilot scale. |
| Polyphosphoric Acid (PPA) | Dehydrating Agent & Solvent | Historic standard; very robust; high yields; low cost. | Extremely viscous ; difficult to stir; messy workup; requires high temp ( | Secondary Choice for industrial legacy processes. |
| Acid Chloride formation / Lewis Acid | Kinetic control; works at lower temps ( | High Risk: | Avoid unless ether cleavage is desired or other methods fail. | |
| TFAA / Triflic Acid | Acylating Promoter | Mild conditions; homogeneous; very high yields. | Expensive reagents; Triflic acid is corrosive and hazardous. | Niche Choice for high-value/small-scale synthesis. |
Part 4: Detailed Experimental Protocols
Protocol A: Cyclization using Eaton’s Reagent (Recommended)
This protocol offers the best balance of ease-of-use and yield, avoiding the viscosity of PPA and the harshness of
Reagents:
-
Substrate: 2-[2-(2-Methoxyphenyl)ethyl]benzoic acid (1.0 equiv)
-
Eaton’s Reagent (
in Methanesulfonic Acid) (5–10 mL per gram of substrate) -
Quench: Ice-water[1]
-
Extraction: Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
Step-by-Step Methodology:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Charging: Add the substrate (e.g., 5.0 g, 19.5 mmol) to the flask.
-
Reagent Addition: Add Eaton’s Reagent (30 mL) under nitrogen. The substrate should dissolve to form a solution (unlike PPA which remains a suspension/gum).
-
Reaction: Heat the mixture to 80°C in an oil bath.
-
Checkpoint: Monitor by TLC (System: 20% EtOAc/Hexanes) or HPLC. Conversion is typically complete within 2–4 hours .
-
-
Quench: Cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker containing 150 g of crushed ice with vigorous stirring. The product may precipitate as a solid or oil.
-
Workup:
-
Extract the aqueous slurry with EtOAc (
mL). -
Wash combined organics with saturated
(carefully, gas evolution) to remove residual acid. -
Wash with Brine, dry over
, filter, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexanes/EtOAc gradient).
Expected Yield: 85–95%
Data Validation:
Protocol B: Polyphosphoric Acid (PPA) Method (Legacy Standard)
Use this if Eaton's reagent is unavailable or for large-scale batches where PPA cost benefits outweigh handling difficulties.
Reagents:
-
Substrate (1.0 equiv)
-
Polyphosphoric Acid (
content) (10–20 g per gram of substrate)
Step-by-Step Methodology:
-
Preparation: Heat PPA in a beaker or wide-mouth flask to 80°C to lower its viscosity before adding the substrate. Mechanical stirring is highly recommended over magnetic stirring due to drag.
-
Addition: Add the substrate portion-wise to the hot PPA.
-
Reaction: Increase temperature to 100–110°C . Stirring is critical to ensure homogeneity.
-
Duration: 2–6 hours.
-
-
Quench (The "PPA Challenge"):
-
Cool to ~60°C (do not cool to RT, or it will solidify into a glass).
-
Pour onto crushed ice (~10x weight of PPA).
-
Stir mechanically until the PPA hydrolyzes and dissolves completely.
-
-
Isolation:
-
If solid precipitates: Filter, wash with water and
. -
If oil separates: Extract with DCM as in Protocol A.
-
Protocol C: Friedel-Crafts via Acid Chloride (Kinetic Control)
Reserved for cases where acid-sensitive moieties (other than the methoxy) preclude the use of protonic acids.
Reagents:
-
Thionyl Chloride (
) (1.5 equiv) -
Lewis Acid: Tin(IV) Chloride (
) (1.1 equiv) — Preferred over to prevent demethylation. -
Solvent: Dichloromethane (DCM) (Anhydrous)[6]
Step-by-Step Methodology:
-
Acid Chloride Formation:
-
Dissolve substrate in dry DCM. Add cat. DMF.[7]
-
Add
dropwise at 0°C, then reflux for 1 hour. -
Concentrate in vacuo to remove excess
. Redissolve crude acid chloride in dry DCM.
-
-
Cyclization:
-
Cool the solution to 0°C .
-
Add
dropwise (neat or in DCM). -
Stir at 0°C for 1 hour, then warm to RT.
-
-
Quench: Pour into ice/1M HCl.
-
Workup: Separate layers, wash organic phase with brine, dry, and concentrate.
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / Incomplete Reaction | Poor solubility or stirring (PPA). | Switch to Eaton's Reagent for better homogeneity. Increase temp to 90°C. |
| Demethylation (Phenol formation) | Lewis acid too strong ( | Use |
| Regioisomeric Mixture | Competition between ortho and para closure. | Isolate via fractional recrystallization. The para-cyclized product (3-OMe) is usually more crystalline and higher melting. |
| Sticky/Black Tar | Polymerization or oxidative degradation. | Ensure Nitrogen atmosphere . Check reagent quality (PPA can dehydrate to "glass" if old). |
Part 6: References
-
Synthesis of 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one derivatives. Arkivoc, 2006.[8] Source:8
-
Eaton's Reagent: A Superior Catalyst for Key Organic Transformations. BenchChem Application Notes, 2025. Source:9
-
Scope and limitations of the preparation of xanthones using Eaton's reagent. Beilstein Journal of Organic Chemistry, 2018. (Demonstrates Eaton's reagent utility in similar acylations). Source:10
-
Process for preparing 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-one compounds. US Patent 4560787A. Source:5
-
Intramolecular Friedel-Crafts Acylation: General Reviews. Master Organic Chemistry, 2018. Source:11
Sources
- 1. chempap.org [chempap.org]
- 2. 2-[2-(2-Methoxyphenyl)ethyl]benzoic acid|CAS 93434-36-7 [benchchem.com]
- 3. 2-[2-(4-Methoxyphenyl)ethyl]benzoic acid | 14525-71-4 | Benchchem [benchchem.com]
- 4. 2-[2-(4-Methoxyphenyl)ethyl]benzoic acid | C16H16O3 | CID 26188700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US4560787A - Process for preparing 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-one compounds - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. arkat-usa.org [arkat-usa.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Scope and limitations of the preparation of xanthones using Eaton’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
synthesis of 1-methoxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one
This Application Note and Protocol details the regioselective synthesis of 1-methoxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one . This scaffold is a critical intermediate in the development of tricyclic antidepressants (TCAs) and G-protein coupled receptor (GPCR) ligands.
Part 1: Introduction & Strategic Analysis
Target Molecule: 1-methoxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one
CAS Registry Number (Parent): 1210-35-1 (Unsubstituted)
Core Challenge: Regiocontrol. The dibenzosuberone core possesses two benzene rings. Introducing a substituent at the 1-position (adjacent to the ethylene bridge,
Numbering Convention:
-
C5: Ketone carbonyl.
-
C10, C11: Ethylene bridge.
-
C1: Aromatic carbon adjacent to the bridgehead
. -
C4: Aromatic carbon adjacent to the ketone bridgehead
.
Synthetic Strategy: The "Pre-Functionalized Scaffold" Approach Direct functionalization of the parent dibenzosuberone is non-selective, typically yielding mixtures of 2-, 3-, 7-, and 8-isomers due to electronic directing effects. To exclusively target the 1-position , we employ a Linear-to-Tricyclic strategy.
-
Construction: Build a biphenyl-ethyl acyclic precursor with the methoxy group already in place at the correct position relative to the carboxylic acid.
-
Cyclization: Use an intramolecular Friedel-Crafts acylation to close the central ring.[1][2]
Retrosynthetic Analysis:
-
Disconnection: The C4a-C5 (Ar-CO) bond or C11a-C11 (Ar-C) bond.
-
Preferred Route: Disconnection at the ketone.
-
Precursor: 3-methoxy-2-phenethylbenzoic acid .
-
Rationale: The carboxyl group is at C1 (relative to the benzoic acid ring). The phenethyl group is at C2. The methoxy group is at C3. Upon cyclization, the carboxyl (C1) attacks the pendant phenyl ring. The C3-methoxy group ends up adjacent to the C2-bridgehead, which corresponds to the 1-position in the final tricyclic system.
-
Part 2: Detailed Experimental Protocol
Phase 1: Precursor Synthesis (Heck Coupling & Reduction)
Objective: Synthesize Methyl 3-methoxy-2-phenethylbenzoate with high isomeric purity.
Reagents:
-
Methyl 2-bromo-3-methoxybenzoate (Starting Material)
-
Styrene (1.2 equiv)
-
Palladium(II) acetate (
, 5 mol%) -
Tri-o-tolylphosphine (
, 10 mol%) -
Triethylamine (
, 3.0 equiv) -
Acetonitrile (Solvent)
-
Pd/C (10% w/w) /
(balloon)
Step-by-Step Protocol:
-
Heck Coupling:
-
In a flame-dried 250 mL round-bottom flask equipped with a condenser, dissolve Methyl 2-bromo-3-methoxybenzoate (10.0 mmol) in dry acetonitrile (50 mL).
-
Add Styrene (12.0 mmol) and Triethylamine (30.0 mmol).
-
Degas the solution with
for 15 minutes. -
Add
(0.5 mmol) and (1.0 mmol). -
Heat to reflux (
) under for 12–16 hours. Monitor by TLC (Hexane/EtOAc 9:1). -
Checkpoint: The product (stilbene derivative) will appear as a UV-active spot with a higher
than the starting bromide. -
Workup: Cool to RT, filter through a Celite pad to remove Pd black. Concentrate the filtrate. Redissolve in EtOAc, wash with 1M HCl, water, and brine. Dry over
and concentrate. -
Purification: Flash chromatography (Silica gel, 0-10% EtOAc/Hexane) to isolate Methyl 3-methoxy-2-((E)-styryl)benzoate .
-
-
Hydrogenation (Double Bond Reduction):
-
Dissolve the stilbene intermediate in MeOH/EtOAc (1:1, 50 mL).
-
Add 10% Pd/C (10 wt% loading).
-
Stir under a hydrogen atmosphere (balloon pressure) at RT for 4–6 hours.
-
Workup: Filter through Celite. Concentrate to yield Methyl 3-methoxy-2-phenethylbenzoate (quantitative yield).
-
-
Saponification:
-
Dissolve the ester in THF/Water (3:1). Add LiOH (3.0 equiv). Stir at
for 2 hours. -
Acidify with 1M HCl to pH 2. Extract with EtOAc.[2]
-
Isolate 3-methoxy-2-phenethylbenzoic acid .
-
Phase 2: Cyclization (Intramolecular Friedel-Crafts)
Objective: Ring closure to form the tricyclic ketone.
Reagents:
-
Polyphosphoric Acid (PPA) - Reagent Grade, >83% phosphate content
-
Alternative: Thionyl chloride (
) followed by (Friedel-Crafts Acylation). Note: PPA is preferred for cleanliness in this specific cyclization.
Protocol:
-
Preparation:
-
Place Polyphosphoric Acid (50 g per 5 g of substrate) in a 250 mL beaker or wide-mouth flask.
-
Heat PPA to
using an oil bath to reduce viscosity. Mechanical stirring is highly recommended.
-
-
Reaction:
-
Add 3-methoxy-2-phenethylbenzoic acid (solid) portion-wise to the stirring PPA.
-
Increase temperature to
. -
Stir for 2–3 hours. The mixture will turn deep red/brown (characteristic of the tricyclic cation).
-
Critical Process Parameter (CPP): Do not exceed
to avoid demethylation of the methoxy group.
-
-
Quenching & Workup:
-
Cool the mixture to
. -
Pour the reaction mass slowly into Ice/Water (500 mL) with vigorous stirring. The PPA will hydrolyze; this is exothermic.
-
Extract the aqueous suspension with Dichloromethane (DCM) (
mL). -
Wash combined organics with Sat.
(to remove unreacted acid) and Brine. -
Dry over
and concentrate.
-
-
Purification:
-
Recrystallize from Ethanol/Hexane or purify via Flash Chromatography (Silica, 5-15% EtOAc/Hexane).
-
Target Product: 1-methoxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one.
-
Part 3: Visualization & Workflows
Synthesis Workflow Diagram
Caption: Step-wise synthetic route from commercially available benzoate to the tricyclic target.
Regiochemistry Logic Diagram
Caption: Mapping the precursor substitution pattern to the final tricyclic numbering system.
Part 4: Data Summary & Quality Control
Table 1: Critical Process Parameters (CPPs)
| Step | Parameter | Specification | Rationale |
| Heck | Temperature | Ensures conversion; lower temps lead to incomplete reaction. | |
| Heck | Oxygen | ||
| Cyclization | Temperature | Optimal for ring closure. | |
| Cyclization | Acid Type | PPA (>83%) | Provides both solvent and catalytic activity; minimizes side reactions. |
Troubleshooting Guide:
-
Impurity: Demethylated Phenol.
-
Cause: Cyclization temperature too high or reaction time too long in PPA.
-
Solution: Maintain T < 110°C. If observed, re-methylate using
or separate via base extraction.
-
-
Impurity: Uncyclized Acid.
-
Cause: Wet PPA or insufficient stirring.
-
Solution: Use fresh PPA; ensure mechanical stirring is vigorous to mix the viscous phase.
-
References
-
Classic Synthesis of Dibenzosuberones
-
Intramolecular Friedel-Crafts Methodology
-
General Dibenzosuberone Chemistry
- Title: A Brief Review on Chemistry of Dibenzosuberenones.
- Source: Juniper Publishers (Organic & Medicinal Chem IJ).
-
URL:[Link]
-
Regioselective Cyclization Strategies (Analogous Systems)
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. 5H-Dibenzo(a,d)cyclohepten-5-ol, 10,11-dihydro-5-(3-(dimethylamino)propyl)-, monohydrochloride | C20H26ClNO | CID 17684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 10,11-dihydro-5H-Dibenzo[a,d]cycloheptene-5-Methanol synthesis - chemicalbook [chemicalbook.com]
- 7. 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one [stenutz.eu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
procedure for converting 2-[2-(2-Methoxyphenyl)ethyl]benzoic acid to acid chloride
[1][2]
Abstract & Strategic Context
The conversion of 2-[2-(2-methoxyphenyl)ethyl]benzoic acid (Compound 1 ) to its corresponding acid chloride (Compound 2 ) is a pivotal activation step in the synthesis of fused tricyclic systems, specifically dibenzocycloheptenones (e.g., intermediates for asenapine or amitriptyline analogs).[1][2]
While standard acid chloride generation often employs thionyl chloride (
-
Premature Cyclization: Uncontrolled intramolecular Friedel-Crafts acylation.[1][2]
-
Ether Cleavage: Partial demethylation of the methoxy group under highly acidic/thermal stress.
Therefore, this guide prioritizes a Catalytic Oxalyl Chloride Protocol under mild conditions. This method minimizes thermal stress, ensures quantitative conversion, and simplifies purification by producing only volatile byproducts (
Chemical Reaction & Mechanism
Reaction Scheme
The carboxylic acid is activated by oxalyl chloride in the presence of a catalytic amount of
Troubleshooting & Optimization
Technical Support Center: Cyclization of 2-[2-(2-Methoxyphenyl)ethyl]benzoic Acid
Topic: Improving Cyclization Yield & Troubleshooting Target Product: 2-Methoxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one Audience: Synthetic Chemists, Process Development Scientists
Executive Summary & Reaction Overview
This guide addresses the intramolecular Friedel-Crafts acylation of 2-[2-(2-methoxyphenyl)ethyl]benzoic acid to form the tricyclic ketone 2-methoxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one (often referred to as 2-methoxydibenzosuberone).
While Polyphosphoric Acid (PPA) is the industry-standard reagent for this transformation, users frequently encounter issues with viscosity-limited mass transfer , demethylation side-reactions , and incomplete cyclization . This guide provides mechanistic insights and actionable protocols to maximize yield and purity.
Reaction Pathway Visualization
Figure 1: Mechanistic pathway of the cyclization process showing the critical branch point for demethylation.
Troubleshooting Guide (Q&A)
Issue 1: Low Yield (<60%) with Incomplete Conversion
User Question: I am running the reaction in neat PPA at 80°C, but TLC shows significant starting material remaining after 4 hours. Increasing the temperature turns the mixture black.
Technical Diagnosis: This is a classic mass transfer limitation . PPA is highly viscous at 80°C, preventing the hydrophobic starting material from dissolving and reacting efficiently. "Blackening" indicates polymerization or charring due to local overheating (hot spots) rather than bulk reaction progress.
Corrective Action:
-
Add a Co-solvent: Do not use neat PPA. Use a PPA/Sulfolane or PPA/Xylene mixture. Sulfolane reduces viscosity, allowing better mixing at lower temperatures.
-
High-Shear Mixing: Use an overhead mechanical stirrer, not a magnetic stir bar. Magnetic bars often seize in PPA, leading to poor homogeneity.
-
Protocol Adjustment:
-
Recommended: Mix PPA (10 parts) with Sulfolane (3 parts).
-
Temperature: Maintain 80–85°C.
-
Time: 1–2 hours.
-
Issue 2: Product Contains a Phenolic Impurity (Demethylation)
User Question: My product mass spec shows a peak at M-14 (demethylation), and the NMR shows a loss of the methoxy singlet. Why is the ether cleaving?
Technical Diagnosis:
Methoxy groups are sensitive to strong acids at high temperatures. While PPA is generally milder than Aluminum Chloride (
Corrective Action:
-
Temperature Control: Strictly limit reaction temperature to 70–80°C . Do not exceed 85°C.
-
Quench Immediately: Do not let the reaction sit overnight. Quench immediately upon consumption of starting material.
-
Alternative Reagent: If demethylation persists, switch to Trifluoroacetic Anhydride (TFAA) in Dichloromethane (DCM) with a mild catalyst (e.g.,
). This runs at room temperature or reflux (40°C), preserving the ether.
Issue 3: Workup is Impossible (Emulsion/Gummy Solid)
User Question: Pouring the PPA mixture into water created a sticky gum that traps the product. Extraction is messy.
Technical Diagnosis: Direct quenching of PPA into cold water often precipitates the product too rapidly as an amorphous gum, trapping acid and impurities.
Corrective Action:
-
The "Controlled Quench" Method:
-
Dilute the reaction mixture with glacial acetic acid (approx. 1/3 reaction volume) before pouring into water. This keeps the product partially solubilized and prevents "gumming."
-
Pour this mixture into crushed ice with vigorous stirring.
-
-
Extraction Solvent: Use Ethyl Acetate/Toluene (3:1) for extraction. Toluene helps solubilize the tricyclic aromatic structure better than pure EtOAc or Ether.
Optimized Experimental Protocols
Method A: The Sulfolane-Modified PPA Route (Recommended)
Best for: Scalability, high yield, and preventing charring.
Reagents:
-
Substrate: 2-[2-(2-Methoxyphenyl)ethyl]benzoic acid (1.0 eq)
-
Polyphosphoric Acid (PPA): 10–15 g per 1 g of substrate
-
Sulfolane: 3–5 mL per 1 g of substrate
Step-by-Step:
-
Preparation: In a round-bottom flask equipped with a mechanical stirrer , charge PPA and Sulfolane.
-
Heating: Heat the mixture to 70°C until the PPA/Sulfolane forms a homogeneous, less viscous phase.
-
Addition: Add the benzoic acid substrate in portions over 15 minutes. Note: Exotherm is minimal, but portion-wise addition ensures dissolution.
-
Reaction: Stir at 80°C for 60–90 minutes. Monitor by HPLC or TLC (mobile phase: Hexane/EtOAc 4:1).
-
Quench: Cool to 50°C. Add Glacial Acetic Acid (equal to sulfolane volume). Stir for 10 mins.
-
Precipitation: Pour slowly into a beaker of crushed ice (10x reaction volume) with vigorous stirring. The product should precipitate as a filterable solid.
-
Purification: Filter the solid. Wash with water (
) and saturated ( ) to remove residual acid. Recrystallize from Ethanol/Water.
Method B: The Friedel-Crafts Acid Chloride Route (Alternative)
Best for: Substrates sensitive to PPA or requiring mild thermal conditions.
Reagents:
-
Thionyl Chloride (
) -
Tin(IV) Chloride (
) [Preferred over to prevent demethylation] -
Dichloromethane (DCM)
Step-by-Step:
-
Convert the acid to the acid chloride using
(2.0 eq) in DCM at reflux (2 hrs). Evaporate excess . -
Redissolve the crude acid chloride in dry DCM. Cool to 0°C .[1]
-
Add
(1.1 eq) dropwise. -
Stir at 0°C to RT for 2–4 hours.
-
Quench with 1M HCl.
Data & Comparison
| Parameter | Method A: Neat PPA | Method B: PPA + Sulfolane | Method C: Acid Chloride ( |
| Typical Yield | 45–60% | 85–92% | 75–85% |
| Purity (HPLC) | 85–90% | >98% | 95% |
| Major Impurity | Demethylated phenol | None | Unreacted Acid |
| Viscosity | Very High (Stirring issues) | Low (Good mixing) | Low (Solvent based) |
| Temp | 90–100°C (Risk) | 75–80°C (Safe) | 0–25°C (Very Safe) |
Decision Logic for Troubleshooting
Figure 2: Decision tree for diagnosing yield and purity issues during cyclization.
FAQs
Q: Can I use Aluminum Chloride (
Q: Why is the melting point of my product lower than the literature value (71–73°C)? A: This usually indicates the presence of the demethylated phenol impurity or trapped solvent. The phenol derivative has a higher melting point when pure, but as a mixture, it depresses the melting point of the ketone. Recrystallize from Ethanol/Water to remove phenolic traces.
Q: Can I use Eaton's Reagent (
References
-
Process for preparing 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-one compounds. US Patent 4560787A. (Describes the PPA cyclization of 2-[2-(m-methoxyphenyl)-ethyl]-benzoic acid).
-
Intramolecular Friedel-Crafts Acylation. Master Organic Chemistry. (Mechanistic overview of PPA mediated cyclizations).
-
Synthesis and Optical Resolution of (±)10,11-Dihydroxy-5H-dibenzo[a,d]cyclohepten-5-one. Korea Science. (Discusses derivatives and potential demethylation issues).
-
Friedel–Crafts Acylation. MilliporeSigma Technical Library. (General reagent compatibility and Lewis Acid choices).
Sources
solubility issues with 2-[2-(2-Methoxyphenyl)ethyl]benzoic acid in water
Topic: 2-[2-(2-Methoxyphenyl)ethyl]benzoic Acid[1]
Executive Summary & Diagnostic
The Core Challenge: You are likely experiencing precipitation ("crashing out") or failure to dissolve 2-[2-(2-Methoxyphenyl)ethyl]benzoic acid in aqueous media.[1]
The Chemical Reality: This molecule acts as a Lipophilic Weak Acid .[1] Its solubility behavior is governed by two competing forces:[1][2]
-
The Hydrophobic Tail: The 2-(2-methoxyphenyl)ethyl moiety is highly non-polar (lipophilic), driving the LogP up (estimated > 3.0).[1] This region resists water solvation.[1]
-
The Ionizable Head: The benzoic acid moiety (pKa ≈ 4.2–4.[1]5) is the only handle for water solubility.[1]
Diagnostic Rule:
At pH < 5.5 , this molecule exists primarily in its protonated, uncharged form (
Solubility Decision Matrix (Workflow)
Before proceeding with protocols, determine your experimental constraints using this logic flow.
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental pH and solvent tolerance.
Troubleshooting Protocols
Method A: The "pH Swing" (In-Situ Salt Formation)
Best for: Cell culture media, neutral buffers, and animal dosing where organics are restricted.[1]
The Mechanism: We temporarily raise the pH to fully ionize the acid, then lower it to the target pH, relying on supersaturation or stable equilibrium to keep it in solution.[1]
Protocol:
-
Calculate: Determine the molar amount of your compound.
-
Alkaline Dissolution: Add the solid to 10% of your final volume using 0.1 M NaOH (or KOH).[1]
-
Dilution: Add water or buffer (minus the initial volume) to reach ~90% of target volume.[1]
-
Titration: Slowly adjust pH back to 7.4 (or desired pH) using 0.1 M HCl.
-
Critical Warning: If you drop below pH 6.0, the compound will precipitate.[1]
-
-
Finalize: Bring to final volume.
Method B: Cosolvent Stock Preparation
Best for: High-throughput screening, in vitro assays.[1]
The Issue: Users often dissolve in DMSO and then "shock" the system by dumping it into water, causing immediate precipitation.[1]
Optimized Protocol:
-
Primary Stock: Dissolve compound in 100% DMSO at 100x the final concentration (e.g., 10 mM).
-
Intermediate Step (The Bridge): Do not add DMSO stock directly to media.[1]
-
Final Dilution: Add the bridged solution to your assay buffer.
-
Why? PEG-400 acts as a surfactant-like interface, preventing the rapid aggregation of hydrophobic tails during the transition from DMSO to water.[1]
-
Technical Data Summary
| Parameter | Value / Behavior | Implication |
| pKa (Acidic) | ~4.2 – 4.5 (Est.)[1] | Ionized at pH > 6.[1]5. Neutral at pH < 4.[1]5. |
| LogP | > 3.0 (Lipophilic) | High affinity for lipids; poor affinity for water.[1] |
| Solubility (pH 2) | < 10 µg/mL | "Brick dust."[1] Do not attempt to dissolve here. |
| Solubility (pH 7.4) | Moderate to High | Soluble as a salt (anionic form).[1] |
| Preferred Solvents | DMSO, Ethanol, DMF | Excellent solubility (> 50 mg/mL).[1] |
Frequently Asked Questions (FAQs)
Q1: My solution turns cloudy immediately after adding the DMSO stock to my buffer. Why? A: This is the "Crash-Out" effect.[1] You likely exceeded the intrinsic solubility of the un-ionized species.
-
Fix: Ensure your buffer pH is > 7.[1]0. If you must work at lower pH, reduce the final concentration or increase the % of DMSO/PEG-400.[1]
Q2: Can I use sonication to force it into solution? A: Sonication helps break up crystal lattices, but it does not change thermodynamic solubility.[1] If the solution is cloudy after 5 minutes of sonication, it is not stable .[1] It is a suspension, not a solution, and will lead to variable experimental data.
Q3: Is this compound stable in solution? A: Benzoic acid derivatives are generally chemically stable.[1] However, if you observe precipitation over 24 hours, it is a physical stability issue (nucleation), not chemical degradation.[1] Store stocks in 100% DMSO at -20°C to prevent freeze-thaw precipitation cycles.
Mechanistic Visualization
Understanding the equilibrium is vital for troubleshooting.[1]
Figure 2: The solubility equilibrium. Driving the reaction to the right (Ionization) is the only way to achieve high aqueous concentration.[1]
References
-
PubChem. 2-[2-(2-Methoxyphenyl)ethyl]benzoic acid (Compound Summary). National Library of Medicine.[1] Available at: [Link][1][3]
-
Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience.[1] (Standard text for pKa/Solubility profiling).
-
Yalkowsky, S. H. (1999).[1] Solubility and Solubilization in Aqueous Media.[1][2] American Chemical Society.[1][4] (Source for cosolvent and pH-solubility equations).
Sources
- 1. 2-[2-(4-Methoxyphenyl)ethyl]benzoic acid | C16H16O3 | CID 26188700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Understanding the Solubility of Benzoic Acid in Water - Oreate AI Blog [oreateai.com]
- 3. 2-[2-(2-Methoxyphenyl)ethyl]benzoic acid|CAS 93434-36-7 [benchchem.com]
- 4. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
optimizing reaction conditions for methoxy-substituted benzoic acid cyclization
Technical Support Center: Advanced Synthesis & Catalysis Subject: Optimization of Intramolecular Cyclization for Methoxy-Substituted Benzoic Acids Ticket ID: #RXN-OPT-MX-004 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Strategic Overview
You are attempting to cyclize a methoxy-substituted benzoic acid derivative. This is a classic intramolecular Friedel-Crafts acylation, typically used to synthesize indanones, tetralones, xanthones, or anthraquinones .
The Core Challenge: The methoxy group presents a paradox. It activates the aromatic ring for electrophilic attack (increasing reaction rate), but it is chemically fragile in the presence of strong Lewis acids or high-temperature Brønsted acids.
-
Risk A (Demethylation): Conversion of your methoxy ether to a phenol.
-
Risk B (Polymerization): The electron-rich ring is prone to intermolecular oligomerization, leading to "black tar" rather than the desired cyclic product.
This guide prioritizes Eaton’s Reagent over traditional Polyphosphoric Acid (PPA) to mitigate these risks while maintaining high yields.
Reagent Selection Logic (The "Hardware")
Do not default to Aluminum Chloride (
Catalyst Decision Matrix
Figure 1: Decision tree for catalyst selection based on substrate sensitivity. Eaton's Reagent is the primary recommendation for methoxy-substituted substrates.
Comparative Reagent Analysis
| Feature | Eaton’s Reagent ( | Polyphosphoric Acid (PPA) | TFAA / TFA | |
| Viscosity | Low (Stirred easily at RT) | Very High (Requires >60°C to stir) | Very Low (Volatile liquid) | Solid / Heterogeneous |
| Reaction Temp | RT to 40°C | 80°C to 140°C | 0°C to RT | 0°C to Reflux |
| Methoxy Stability | High (Minimal cleavage) | Moderate (Cleavage >100°C) | Very High | Low (Rapid Demethylation) |
| Water Tolerance | Low (Hydrolyzes reagent) | Moderate | Low | Zero |
| Workup | Quench into ice/water | Difficult dissolution in water | Evaporation | Acid quench |
Expert Insight:
For methoxy-substituted rings, Eaton’s Reagent is superior to PPA. PPA often requires heating to 80-100°C simply to reduce viscosity enough for stirring. At these temperatures, the acidity function (
Experimental Protocols
Protocol A: Cyclization using Eaton’s Reagent (Recommended)
Best for: Monomethoxy and dimethoxy benzoic acid derivatives susceptible to demethylation.
Reagents:
-
Substrate: 1.0 equiv
-
Eaton’s Reagent (
in ): 5.0 – 10.0 mL per gram of substrate.
Step-by-Step:
-
Preparation: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and a drying tube (CaCl2 or Argon balloon). Eaton's reagent is moisture-sensitive.[1][2]
-
Addition: Add the methoxy-benzoic acid substrate to the flask.
-
Reagent Introduction: Add Eaton’s Reagent slowly at Room Temperature (RT).
-
Note: If the reaction is known to be highly exothermic (e.g., highly activated substrates like 3,5-dimethoxy), cool the flask to 0°C during addition, then warm to RT.
-
-
Reaction: Stir at RT for 2–4 hours. Monitor by TLC or HPLC.[2]
-
Checkpoint: If conversion is <50% after 4 hours, warm to 40°C. Do not exceed 50°C unless necessary.
-
-
Quench: Pour the reaction mixture slowly into a beaker containing crushed ice (approx. 10x volume of reagent). Stir vigorously.
-
Isolation:
-
Solid Product: If the product precipitates, filter, wash with water, and dry.
-
Oiled Product: Extract with Ethyl Acetate or DCM (
). Wash organic layer with saturated (to remove unreacted acid) and brine. Dry over .
-
Protocol B: Cyclization using Polyphosphoric Acid (PPA)
Best for: Deactivated substrates or large-scale legacy processes where viscosity is managed.
Step-by-Step:
-
Pre-heating: Heat PPA (10–20 g per g of substrate) to 60–80°C in a beaker/flask until it becomes fluid enough to stir.
-
Addition: Add the substrate in portions with vigorous mechanical stirring (magnetic stirring often fails with PPA).
-
Reaction: Heat to the minimum effective temperature (start at 80°C).
-
Warning:Do not exceed 100°C if possible. Methoxy cleavage accelerates significantly above this threshold [3].
-
-
Quench: Pour the hot (but not boiling) mixture onto crushed ice. The PPA will form a viscous gum before dissolving; mechanical agitation is required to fully hydrolyze the polyphosphoric matrix.
Troubleshooting & FAQs
Q1: Why am I seeing a phenolic peak (broad OH) in my IR/NMR instead of the methoxy group?
Diagnosis: Demethylation has occurred. Root Cause:
-
Temperature too high: In PPA, temperatures >100°C facilitate the nucleophilic attack of phosphate species on the methyl group.
-
Lewis Acid Strength: If you used
, it coordinates to the ether oxygen. Corrective Action: Switch to Eaton’s Reagent and run at RT. If you must use PPA, limit temperature to 70–80°C and extend reaction time rather than increasing heat.
Q2: The reaction mixture turned into a black, insoluble tar.
Diagnosis: Polymerization. Root Cause: The methoxy group activates the ring towards intermolecular reaction. If the intramolecular cyclization is slow (due to steric strain), the acylium ion will attack a neighboring molecule's aromatic ring. Corrective Action:
-
High Dilution: While difficult in neat PPA/Eaton's, ensure you aren't running the reaction "dry." Increase the volume of the reagent.
-
Dropwise Addition: For highly reactive substrates, dissolve the substrate in a minimal amount of DCM (if using Eaton's) or add the solid very slowly to the acid to keep the instantaneous concentration of free substrate low.
Q3: My yield is low, and I'm recovering starting material.
Diagnosis: Incomplete Acylium Ion formation.
Root Cause: Water contamination.
Mechanistic Visualization
Understanding the pathway helps in troubleshooting. The reaction is an Intramolecular Friedel-Crafts Acylation .[4][5][6]
Figure 2: Reaction pathway showing the critical Acylium Ion intermediate and potential diversion points to side reactions.
References
-
Eaton, P. E., & Carlson, G. R. (1973). Phosphorus pentoxide-methanesulfonic acid.[7][8][9][10][11] A convenient alternative to polyphosphoric acid.[7][9][10] The Journal of Organic Chemistry, 38(23), 4071–4073.
-
BenchChem Technical Guides. (n.d.). Common side reactions with Eaton's Reagent and Troubleshooting. BenchChem Support.
-
Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions: PPA and Alternatives. Master Organic Chemistry.
-
Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation: Mechanisms and Conditions.[12] MilliporeSigma Technical Library.
Sources
- 1. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ccsenet.org [ccsenet.org]
- 4. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. Friedel–Crafts Acylation [sigmaaldrich.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Eaton’s Reagent: A Less Viscous Alternative to PPA | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. sciencemadness.org [sciencemadness.org]
- 11. Eaton's reagent - Wikipedia [en.wikipedia.org]
- 12. byjus.com [byjus.com]
Technical Support Center: Purification of 2-[2-(2-Methoxyphenyl)ethyl]benzoic Acid
[3][4]
Technical Overview & Impurity Profile
Before initiating purification, one must understand the "Enemy" (the impurity profile).[1] The crude product typically results from the reduction of the corresponding stilbene derivative (via Heck reaction) or a Grignard coupling.[1]
Target Molecule Properties:
Troubleshooting Guide (Q&A)
Q1: My crude product isolates as a dark, viscous oil that refuses to crystallize. How do I induce solidification?
Diagnosis: "Oiling out" is common when impurities (specifically neutral oligomers or residual solvents) depress the melting point.[1][3] This compound has a flexible ethylene bridge, increasing rotational degrees of freedom, which naturally hinders lattice formation.[1]
Corrective Action:
-
The "Salt Break" Method: Do not attempt to crystallize the free acid immediately.[1][3] Convert the crude oil into its Dicyclohexylamine (DCHA) or Sodium salt.[1][3]
-
Why? Salts have higher lattice energy and crystallize more readily, rejecting non-ionic impurities (like the decarboxylated byproduct).[1]
-
Protocol: Dissolve crude in Acetone/EtOH, add 1.1 eq DCHA.[1] Filter the precipitated salt, wash with cold acetone, then hydrolyze back to the free acid using dilute HCl.[1]
-
-
Solvent Switching: If you must crystallize the free acid, avoid pure ethanol.[1] Use a binary system: Toluene/Heptane or Ethyl Acetate/Hexane .[1][3][4] The non-polar counter-solvent (Heptane) forces the lipophilic acid out while keeping the "tar" in solution.
Q2: The product retains a stubborn yellow/brown color even after recrystallization.
Diagnosis: This indicates the presence of conjugated impurities (likely trace amounts of the unreduced stilbene analog or oxidation byproducts) or transition metal residues (Palladium from Heck coupling).[1][3]
Corrective Action:
-
Activated Carbon Treatment: Perform this during the hot filtration step of recrystallization.[1][3] Use SX-Ultra activated carbon (5-10 wt% relative to crude).[3][4]
-
Metal Scavenging: If Pd residue is suspected (from synthesis), treat the organic phase with Thiol-functionalized silica or wash with aqueous N-Acetylcysteine during the workup.[1][3][4]
Q3: HPLC shows a persistent impurity at RRT ~0.95 (just before the main peak).
Diagnosis: This is likely the Unsaturated Analog (the stilbene).[1][3] It is structurally almost identical (planar vs. flexible bridge) and co-crystallizes easily.[1][3][4]
Corrective Action:
-
Chemical Purification (Selective Oxidation): The double bond in the impurity is more reactive than the aromatic rings.[1]
-
Protocol: Treat the crude mixture with a mild oxidant (e.g., dilute KMnO4 in acetone at 0°C) for 15 minutes.[1] This cleaves the stilbene impurity into water-soluble benzoic acid/aldehyde fragments, which are easily removed in the subsequent alkaline wash.[1] The saturated product remains untouched.
-
Step-by-Step Purification Protocols
Protocol A: The "Self-Validating" Acid-Base Extraction
Best for removing neutral organic impurities (halides, decarboxylated byproducts).[3][4]
-
Dissolution: Dissolve 10.0 g of crude residue in 100 mL Ethyl Acetate (EtOAc) .
-
Alkaline Extraction: Extract with 2 x 50 mL 1M NaOH .
-
The "Polishing" Wash: Wash the combined aqueous layer with 30 mL TBME (tert-Butyl methyl ether) .[1][3][4]
-
Acidification: Cool aqueous layer to 5°C. Slowly add 6M HCl dropwise with vigorous stirring until pH < 2.
-
Isolation: Filter the solid. Wash with water until filtrate is neutral.[1][3] Dry at 45°C under vacuum.
Protocol B: Recrystallization (Binary Solvent System)
Best for removing isomeric impurities and improving color.[1][3][4]
-
Solvent Selection: Toluene : Heptane (1:3 ratio) .
-
Dissolution: Suspend dried solid in Toluene (3 mL/g). Heat to 80°C. If not fully soluble, add more Toluene dropwise.[1]
-
Precipitation: Remove from heat. Slowly add Heptane (9 mL/g) while stirring.
-
Nucleation: Allow to cool slowly to room temperature (25°C) over 2 hours. Then cool to 0°C for 1 hour.
Visualized Workflows
Figure 1: Purification Logic Flow
This diagram illustrates the decision-making process based on crude purity and physical state.[3][4]
Caption: Decision matrix for purifying 2-[2-(2-Methoxyphenyl)ethyl]benzoic acid, prioritizing non-chromatographic methods for scalability.
Quantitative Data & Specifications
Table 1: Physicochemical Properties & Solubility Data
| Property | Value / Description | Relevance to Purification |
| Molecular Weight | 256.30 g/mol | - |
| Predicted LogP | ~3.5 | Highly lipophilic; requires non-polar solvents for recrystallization.[3][4] |
| pKa (Acid) | 4.2 (Predicted) | Fully deprotonated at pH > 6.[1][3][4] Extract at pH 10-12.[1][3][4] |
| Solubility (Water) | < 0.1 mg/mL (pH 2) | Precipitates quantitatively upon acidification.[1][3][4] |
| Solubility (Toluene) | High (>100 mg/mL @ 80°C) | Good solvent for the "hot" phase of recrystallization.[1][3] |
| Solubility (Heptane) | Low (< 5 mg/mL @ 25°C) | Excellent anti-solvent to force crystallization.[1][3][4] |
FAQs
Q: Can I use Methanol/Water for recrystallization? A: Not recommended. While standard for many benzoic acids, the high lipophilicity of the phenylethyl chain often leads to "oiling out" in aqueous alcohols before crystals can form.[1] Toluene/Heptane is superior for this specific structure.[1][3]
Q: How do I store the purified material? A: Store in a tightly sealed amber vial at 2-8°C. The ethylene bridge is susceptible to slow oxidation (benzylic oxidation) over months if exposed to air and light.[3][4]
Q: What is the expected yield for the Acid-Base protocol? A: You should expect 85-90% recovery . Losses are primarily due to the slight solubility of the salt in the aqueous wash or mechanical losses during filtration.
References
-
PubChem. "2-[2-(2-Methoxyphenyl)ethyl]benzoic acid (Compound Summary)." National Library of Medicine.[1][3] Accessed February 27, 2026.[1] [Link][1][3][4]
-
Google Patents. "Process for the purification of benzoic acid derivatives (General Methodologies)." US Patent 4092353A.[1][3][4]
-
ResearchGate. "Solubility of Benzoic Acid Derivatives in Organic Solvents."[1][3] Accessed February 27, 2026.[1] [Link]
Sources
preventing demethylation during cyclization of methoxybenzoic acids
A Guide to Preventing Demethylation Side Reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that the intramolecular cyclization of methoxy-substituted benzoic acids and their derivatives is a cornerstone of synthetic chemistry, providing access to valuable scaffolds like xanthones and anthrones. However, a frequently encountered and frustrating side reaction is the demethylation of the methoxy ether, leading to unwanted phenolic byproducts, reduced yields, and complex purification challenges.
This guide is designed to provide you with a deep, mechanistic understanding of why this side reaction occurs and to offer field-proven troubleshooting strategies and optimized protocols to ensure the integrity of your methoxy groups during these critical cyclization steps.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers face when encountering demethylation.
Question 1: What is demethylation, and why does it occur during my acid-catalyzed cyclization reaction?
Answer: Demethylation is the cleavage of the methyl group from your methoxy ether (Ar-O-CH₃), resulting in a phenol (Ar-OH). This occurs because the very catalysts required to promote the desired intramolecular Friedel-Crafts acylation (cyclization) are also effective reagents for ether cleavage.[1]
The mechanism typically involves the coordination of the strong acid catalyst (either a Lewis acid like AlCl₃ or a Brønsted acid like H⁺ from PPA) to the oxygen atom of the methoxy group. This coordination makes the ether oxygen a better leaving group and activates the methyl carbon for nucleophilic attack, which leads to the cleavage of the methyl-oxygen bond.[2][3]
Question 2: My reaction TLC shows a new, more polar spot that stains with ferric chloride. Is this the demethylated product?
Answer: Yes, that is highly likely. Phenols are significantly more polar than their corresponding methyl ethers due to the presence of the hydroxyl group, which can engage in hydrogen bonding. Consequently, the demethylated byproduct will exhibit a lower Rf value (it will travel less far up the TLC plate) than your desired methoxy-containing product. The positive stain with a ferric chloride solution is a classic qualitative test for phenols and serves as a strong confirmation of demethylation.
Question 3: Which cyclization catalysts are most likely to cause demethylation?
Answer: The propensity for demethylation is directly related to the harshness of the acidic conditions (catalyst strength, temperature, and time). Here is a general ranking from most to least likely to cause demethylation:
-
Strong Lewis Acids (e.g., BBr₃, AlCl₃): Boron tribromide is a classic reagent used specifically for ether cleavage and should be avoided if you want to preserve the methoxy group.[2] Aluminum chloride is also a very strong Lewis acid known to cause demethylation, especially at elevated temperatures or when used in large excess.[1][3]
-
Polyphosphoric Acid (PPA) at High Temperatures: PPA is a widely used and effective cyclizing agent.[4][5] However, its high viscosity often necessitates heating to >100-120 °C to ensure proper mixing and reaction rates, conditions which provide sufficient thermal energy to drive the undesired demethylation.
-
Sulfuric Acid (H₂SO₄): Concentrated sulfuric acid is a strong Brønsted acid and dehydrating agent that can also cause demethylation, particularly with prolonged reaction times or heat.[6]
-
Eaton's Reagent (P₂O₅ in MSA): This is often the preferred reagent. It is a powerful superacid system that is much less viscous than PPA and can frequently effect cyclization at significantly lower temperatures (e.g., 60–80 °C), thereby minimizing the risk of demethylation.[7][8]
Question 4: I'm performing an intramolecular Friedel-Crafts acylation. Why is a full equivalent of Lewis acid required, and does using more increase the demethylation risk?
Answer: This is an intrinsic feature of the Friedel-Crafts acylation mechanism. The ketone product of the cyclization is a Lewis base and forms a stable, often irreversible complex with the Lewis acid catalyst (e.g., AlCl₃).[1][9] This complexation effectively removes the catalyst from the reaction. Therefore, at least one stoichiometric equivalent of the Lewis acid is required for the reaction to proceed to completion. Using a significant excess (e.g., >1.5 equivalents) does not typically improve the cyclization rate but dramatically increases the risk of demethylation by providing more free catalyst to interact with the methoxy groups.[1]
Troubleshooting Guide: From Problem to Solution
This guide provides a systematic approach to diagnosing and solving demethylation issues in your experiments.
Problem: Significant Yield of Phenolic Byproduct Detected
Your reaction produces a substantial amount of the demethylated compound, confirmed by TLC, NMR (disappearance of the -OCH₃ signal, appearance of a broad -OH peak), or Mass Spectrometry.
Caption: Troubleshooting workflow for demethylation issues.
Detailed Solutions & Mechanistic Insights
The choice of acid catalyst is the most critical factor. If you are using a strong Lewis acid or running PPA at high temperatures, switching to a milder system is the most effective solution.
Causality: The energy barrier for demethylation is highly dependent on the catalyst's ability to coordinate to the ether oxygen and the overall reaction temperature. Eaton's reagent often provides a "superacidic" environment that can protonate the carboxylic acid moiety to form the reactive acylium ion at lower temperatures than those required for significant ether cleavage.[7][10] This creates a kinetic window where the desired cyclization is fast, and the undesired demethylation is slow.
| Feature | Aluminum Chloride (AlCl₃) | Polyphosphoric Acid (PPA) | Eaton's Reagent (P₂O₅/MSA) |
| Catalyst Type | Strong Lewis Acid | Strong Brønsted Acid / Dehydrating Agent | Superacid / Dehydrating Agent |
| Typical Temp. | 0 °C to 80 °C | 100 °C to 160 °C | 50 °C to 90 °C |
| Demethylation Risk | High [1] | Moderate to High (Temp. dependent) | Low [7] |
| Physical Form | Solid (hygroscopic) | Highly viscous semi-solid | Mobile, clear liquid |
| Workup | Aqueous quench required to break Al-ketone complex. Often messy. | Quench onto ice. Can be difficult to stir and extract.[4] | Quench onto ice. Generally cleaner and easier to handle.[7] |
If switching catalysts is not feasible, carefully controlling the temperature is your next best approach.
Causality: Both the desired cyclization and the undesired demethylation are temperature-dependent processes with their own activation energies. Often, the activation energy for demethylation is higher. By running the reaction at the minimum temperature required for cyclization, you can favor the desired pathway.
-
Recommendation: Start your reaction at a lower temperature (e.g., 50-60 °C) and monitor its progress every 30-60 minutes by TLC. If the reaction is sluggish, increase the temperature in small increments (10 °C) until you observe a reasonable rate of conversion of your starting material. Once the starting material is consumed, work up the reaction immediately. Prolonged heating, even at a moderate temperature, will eventually lead to byproduct formation.
Caption: Competing reaction pathways during acid-catalyzed cyclization.
Experimental Protocols
Here are detailed, self-validating protocols designed to minimize demethylation.
Protocol 1: Preferred Method - Cyclization Using Eaton's Reagent
This method is recommended for its mild conditions, ease of handling, and typically higher yields of the desired methoxy-containing product.[8]
-
Preparation:
-
Ensure all glassware is thoroughly oven- or flame-dried.
-
Work under an inert atmosphere (Nitrogen or Argon).
-
Eaton's reagent (typically 7.7-10 wt% P₂O₅ in methanesulfonic acid) is commercially available or can be prepared by carefully dissolving P₂O₅ in MSA. The process is highly exothermic.
-
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and temperature probe, add the methoxybenzoic acid derivative (1.0 eq).
-
Add Eaton's reagent (typically 10-20 mL per gram of substrate).
-
-
Execution:
-
Stir the mixture at room temperature for 10 minutes to ensure complete dissolution.
-
Heat the reaction mixture to 60-80 °C .
-
Monitor the reaction closely by TLC (e.g., every hour). Use a suitable eluent (e.g., 30% Ethyl Acetate in Hexanes) and visualize under UV light and with a potassium permanganate stain. The product spot should appear at a higher Rf than the starting material.
-
-
Workup:
-
Once the starting material is consumed (typically 2-6 hours), cool the reaction mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto a stirred beaker of crushed ice. This quench is exothermic.
-
The product will often precipitate as a solid. If it remains an oil, extract the aqueous mixture with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane, 3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (to neutralize any remaining acid), then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by recrystallization or column chromatography to yield the pure cyclized product.
-
Protocol 2: Traditional Method - Cyclization Using PPA with Caution
This method is effective but requires careful temperature control to avoid demethylation.
-
Preparation:
-
Ensure all glassware is dry.
-
Polyphosphoric acid is highly viscous. It should be pre-heated to ~60 °C to allow for easier transfer and stirring.
-
-
Reaction Setup:
-
Add the pre-heated PPA to a round-bottom flask equipped with a mechanical stirrer (preferred over magnetic for viscous media) and a temperature probe.
-
Add the methoxybenzoic acid derivative (1.0 eq) to the PPA.
-
-
Execution:
-
Heat the reaction mixture, but do not exceed 100 °C initially .
-
Stir vigorously to ensure a homogenous mixture.
-
Monitor the reaction by TLC. If the reaction is not proceeding after 2 hours, you may cautiously increase the temperature to 110 °C, but be aware this increases the demethylation risk.
-
-
Workup & Purification:
-
The workup and purification steps are identical to those described for the Eaton's reagent protocol. The PPA quench onto ice can be particularly vigorous and may require robust stirring to break up the gummy mixture.
-
References
-
Chad's Prep. (2021). Friedel Crafts Alkylation and Acylation | Complete Breakdown | Organic Chemistry 18.2. Available at: [Link]
-
Zhu, Y.-F., et al. (2017). Poly(phosphoric acid) (PPA)-Promoted 5-exo-Cyclization of Iminium Ions Generated In Situ: A Facile Access to Functionalized Indene Derivatives. Synlett, 28, 1657-1659. Available at: [Link]
-
Open University. (n.d.). The study of Friedel-Crafts type reaction mechanisms. Open Research Online. Available at: [Link]
-
Sousa, M. E., & Pinto, M. M. M. (2005). Synthesis of xanthones: an overview. Current Medicinal Chemistry, 12(21), 2447-79. Available at: [Link]
-
Canadian Center of Science and Education. (2023). Polyphosphoric Acid in Organic Synthesis. Available at: [Link]
-
PubMed. (2015). Ligand-activated PPARα-dependent DNA demethylation regulates the fatty acid β-oxidation genes in the postnatal liver. Available at: [Link]
-
PMC. (2024). Genomic insight into O-demethylation of 4-methoxybenzoate by a two-component system from Amycolatopsis magusensis KCCM40447. Available at: [Link]
-
Taguchi, T., Saito, A., & Yanai, H. (2007). Development of efficient Lewis acid catalysts for intramolecular cycloaddition reactions of ester-tethered substrates. Chemical Record, 7(3), 167-79. Available at: [Link]
-
Royal Society of Chemistry. (2023). Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. Green Chemistry. Available at: [Link]
-
Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Available at: [Link]
-
PMC. (n.d.). Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation. Available at: [Link]
-
ResearchGate. (2023). Polyphosphoric Acid in Organic Synthesis. Available at: [Link]
-
ResearchGate. (n.d.). Investigation of cyclization reaction of 20 in PPA. Available at: [Link]
-
ResearchGate. (n.d.). Routes to Xanthones: An Update on the Synthetic Approaches. Available at: [Link]
-
Royal Society of Chemistry. (2023). Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions. Available at: [Link]
-
SciSpace. (n.d.). Studies on Lewis acid-mediated intramolecular cyclization reactions of allene-ene systems. Available at: [Link]
-
PMC. (2024). Triflic acid-promoted Friedel–Crafts-type carbocyclization of alkenylated biphenyl derivatives: Synthesis and photophysical studies of novel 9,10-dihydrophenanthrenes. Available at: [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]
-
Publisher Site. (n.d.). Synthesis of Xanton From 2-phenoxybenzoic Acid as a Base Material for New Malaria Drugs. Available at: [Link]
-
PMC. (n.d.). An alternative C–P cross-coupling route for the synthesis of novel V-shaped aryldiphosphonic acids. Available at: [Link]
-
ResearchGate. (n.d.). Demethylating Reaction of Methyl Ethers. Available at: [Link]
-
ResearchGate. (2025). Triggering and Preventing Cyclization of o‐Amino‐Guanidinobenzenes to 2‐Amino‐Benzimidazoles. Available at: [Link]
-
ResearchGate. (2025). Lewis Acid Catalyzed Intramolecular [4+2] Cycloaddition of In Situ Generated Aza‐Quinone Methides for the Stereoselective Synthesis of Furo/pyrano[3,2‐c]tetrahydroquinolines. Available at: [Link]
-
Beilstein Journals. (2021). Facile and innovative catalytic protocol for intramolecular Friedel–Crafts cyclization of Morita–Baylis–Hillman adducts: Synergistic combination of chiral (salen)chromium(III)/BF3·OEt2 catalysis. Available at: [Link]
-
ResearchGate. (2026). Comprehensive Impact of Eaton's Reagent in Organic Synthesis: An Overview. Available at: [Link]
-
Royal Society of Chemistry. (2023). Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions. Available at: [Link]
-
MDPI. (2021). DNA Demethylation in the Processes of Repair and Epigenetic Regulation Performed by 2-Ketoglutarate-Dependent DNA Dioxygenases. Available at: [Link]
-
Chemistry Steps. (2023). Friedel-Crafts Acylation with Practice Problems. Available at: [Link]
-
MDPI. (2023). Acid/Base-Steered Cascade Cyclization: An Efficient One-Pot Access to Diverse Isobenzofuranone and Isoindolobenzoxazinone Derivatives. Available at: [Link]
-
ChemRxiv. (2024). Lewis Acid-Catalyzed Unusual (4+3) Annulation of para-Quinone Methides with Bicyclobutanes: Access to Oxabicyclo [4.1.1]octanes. Available at: [Link]
-
PMC. (n.d.). Redundancy in Aromatic O-Demethylation and Ring-Opening Reactions in Novosphingobium aromaticivorans and Their Impact in the Metabolism of Plant-Derived Phenolics. Available at: [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Available at: [Link]
-
LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]
-
MDPI. (2022). Light Dependent Changes in Adenylate Methylation of the Promoter of the Mitochondrial Citrate Synthase Gene in Maize (Zea mays L.) Leaves. Available at: [Link]
-
Unimas Publisher. (n.d.). Synthesis of Xanton From 2-phenoxybenzoic Acid as a Base Material for New Malaria Drugs. Available at: [Link]
-
MDPI. (2023). Xanthones: Biosynthesis and Trafficking in Plants, Fungi and Lichens. Available at: [Link]
-
PMC. (n.d.). Lewis Acid-Catalyzed Divergent (4+3)/(4+2) Annulations of o‑Quinone Methides with Bicyclo[1.1.0]butanes Lead to sp3‑Rich Oxabicyclic Frameworks. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Selective utilization of methoxy groups in lignin for N-methylation reaction of anilines. Available at: [Link]
-
Sciencemadness.org. (2012). demethylation of methyl aryl ethers. Available at: [Link]
-
European Journal of Chemistry. (2016). Eaton's reagent catalysed alacritous synthesis of 3-benzazepinones. Available at: [Link]
-
MDPI. (2024). Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC02867D [pubs.rsc.org]
- 3. Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ccsenet.org [ccsenet.org]
- 5. researchgate.net [researchgate.net]
- 6. oro.open.ac.uk [oro.open.ac.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. evitachem.com [evitachem.com]
- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of 2-[2-(2-Methoxyphenyl)ethyl]benzoic Acid
[1][2]
Molecule Profile & Solubility Logic
Before selecting a solvent, understand the physicochemical behavior of your target.
-
Structure: A benzoic acid "head" (polar, H-bond donor/acceptor) linked by a flexible ethyl bridge to an ortho-methoxyphenyl "tail" (lipophilic).[1][2]
-
Challenge: The flexible ethyl linker and ortho substitution disrupt planar stacking, increasing the risk of "oiling out" (phase separation) rather than crystallizing.
-
Solubility Profile:
Solvent Selection Matrix
We recommend three solvent systems based on the impurity profile of your crude material.
| Solvent System | Ratio (v/v) | Primary Use Case | Pros | Cons |
| Ethanol / Water | 4:1 to 2:1 | General Purpose | Removes inorganic salts; environmentally benign; good yield.[1][2] | Risk of oiling out if water is added too fast.[2] |
| Ethyl Acetate / Heptane | 1:2 to 1:4 | Lipophilic Impurities | Excellent for removing non-polar byproducts (e.g., unreacted styrenes/dimers).[1][2] | Lower recovery yield if not cooled sufficiently.[1][2] |
| Acetic Acid / Water | 3:1 | High Purity (Final Polish) | Suppresses ionization of the acid; produces dense, filterable crystals. | Corrosive; harder to dry the final product. |
Step-by-Step Protocols
Protocol A: The Standard Ethanol/Water Recrystallization
Best for removing trace inorganic salts and polar synthesis byproducts.
-
Dissolution: Place 10.0 g of crude acid in a 250 mL Erlenmeyer flask. Add 40 mL of Ethanol (95%) . Heat to reflux (approx. 78°C) with stirring until fully dissolved.
-
Note: If solids persist after 10 mins, filter hot to remove insoluble salts.
-
-
Anti-Solvent Addition: While maintaining gentle reflux, add warm Water (50-60°C) dropwise.[1][2]
-
Stop Point: Add water until a faint, persistent turbidity (cloudiness) appears.[2]
-
-
Re-solubilization: Add 1-2 mL of Ethanol to clear the turbidity.[1][2] The solution should be saturated but clear.
-
Controlled Cooling: Remove from heat. Allow the flask to cool to room temperature slowly (over 1-2 hours).
-
Crystallization: Once at RT, transfer to an ice bath (0-5°C) for 30 minutes to maximize yield.
-
Filtration: Collect crystals via vacuum filtration.[1][2][3][4] Wash with cold 30% Ethanol/Water .[1][2]
-
Drying: Dry in a vacuum oven at 45°C for 12 hours.
Protocol B: Acid-Base Precipitation (Pre-Purification)
Use this if your crude material is dark or sticky (tarry).[1][2]
Troubleshooting Guide & FAQs
Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. Why?
Cause: The melting point of the solvated product is lower than the boiling point of the solvent mixture, or the cooling was too rapid. The flexible ethyl chain makes this molecule prone to this. Solution:
-
Re-heat the mixture until the oil dissolves.
-
Seed it: Add a tiny crystal of pure product (if available) or scratch the inner glass wall with a glass rod at the air/liquid interface.
-
Slow down: Wrap the flask in a towel to cool it very slowly.
-
Change Solvent: Switch to Acetic Acid/Water . The dimerization of carboxylic acids in acetic acid often stabilizes the crystal lattice better than alcohols.
Q2: The crystals are colored (yellow/brown) even after recrystallization.
Cause: Oxidation byproducts (quinones) or conjugated impurities trapped in the lattice.[2] Solution:
-
During the hot dissolution step (Protocol A, Step 1), add activated carbon (1-2% w/w).[1][2]
-
Stir for 5 minutes at reflux.
-
Filter through a Celite pad while hot to remove the charcoal, then proceed with water addition.
Q3: My yield is lower than expected (<60%).
Cause: Too much solvent was used, or the "tail" solubility in ethanol is too high. Solution:
-
Concentrate the mother liquor (filtrate) by rotary evaporation to half volume and cool again to harvest a "second crop."
-
Warning: The second crop is usually less pure; analyze by HPLC before combining with the first crop.
Process Visualization
The following diagram illustrates the decision logic for purification based on the state of your crude material.
Caption: Decision logic for solvent selection and troubleshooting based on crude material quality.
References
-
BenchChem . 2-[2-(2-Methoxyphenyl)ethyl]benzoic acid - Product Overview & Structure. Retrieved from [1][2]
-
National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 26188700, 2-[2-(4-Methoxyphenyl)ethyl]benzoic acid. (Analogous structural data used for solubility extrapolation). Retrieved from [1][2][5]
-
Alfa Chemistry . Recrystallization of Benzoic Acid Derivatives: Principles and Solvent Selection. Retrieved from
-
University of Pittsburgh . The Recrystallization of Benzoic Acid: Lattice Theory and Solvent Protocols. Retrieved from [1][2]
Sources
- 1. 2-(2-Methoxyphenyl)benzoic acid | C14H12O3 | CID 263251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-[2-(4-Methoxyphenyl)ethyl]benzoic acid | C16H16O3 | CID 26188700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Purification of Friedel-Crafts Reaction Products
Welcome to the Technical Support Center for Friedel-Crafts reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to the critical, yet often challenging, process of purifying products from these fundamental carbon-carbon bond-forming reactions. This guide provides in-depth technical advice to help you efficiently remove unreacted starting materials and byproducts, ensuring the high purity of your target molecules.
Understanding the Purification Challenge in Friedel-Crafts Reactions
Friedel-Crafts reactions, both alkylations and acylations, are powerful tools in organic synthesis for attaching substituents to aromatic rings.[1][2] However, the reaction mixture is often a complex combination of the desired product, unreacted starting materials, the Lewis acid catalyst, and various byproducts. The nature of these components—often with similar polarities and boiling points—can make purification a significant hurdle.
The initial and most critical step in the workup of many Friedel-Crafts reactions is the quenching of the reaction mixture, typically with cold water or dilute acid. In the case of acylation, the Lewis acid (commonly AlCl₃) forms a complex with the ketone product, which must be hydrolyzed to liberate the desired product.[1] This aqueous workup is also essential for removing the bulk of the water-soluble aluminum salts.
This guide will walk you through the common issues encountered after the initial quench and how to address them effectively.
Troubleshooting & FAQs: Common Purification Issues
This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.
| Problem | Possible Cause(s) | Solution(s) |
| Low or No Product Yield | 1. Deactivated Aromatic Ring: Strongly electron-withdrawing groups on the aromatic substrate can prevent the reaction. 2. Catalyst Inactivity: Lewis acids like AlCl₃ are highly moisture-sensitive. 3. Insufficient Catalyst (Acylation): The ketone product complexes with the Lewis acid, requiring stoichiometric amounts. | 1. Choose a different synthetic route if your aromatic ring is heavily deactivated. 2. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 3. For acylations, use at least one equivalent of the Lewis acid catalyst relative to the acylating agent. |
| Persistent Emulsion During Extraction | 1. Finely Dispersed Aluminum Salts: The hydrolysis of AlCl₃ can form fine precipitates that stabilize emulsions. 2. Vigorous Shaking: Overly aggressive shaking can create a stable emulsion. | 1. Add a small amount of a saturated brine solution to increase the ionic strength of the aqueous layer, which can help break the emulsion. 2. Gently swirl or invert the separatory funnel instead of vigorous shaking. 3. If the emulsion persists, filtering the entire mixture through a pad of Celite® can sometimes help break it up. |
| Product "Oils Out" During Recrystallization | 1. Low Melting Point of the Product: The melting point of your compound is below the boiling point of the solvent.[3][4] 2. High Impurity Level: Significant amounts of impurities can depress the melting point of your product.[3] 3. High Supersaturation: The solution is too concentrated, or cooled too quickly.[5] | 1. Add a bit more of the hot solvent to the oiled-out mixture to achieve a clear solution, then cool slowly.[3] 2. Try a different recrystallization solvent with a lower boiling point. 3. Use a mixed-solvent system. Dissolve the oil in a good solvent and add a poor solvent dropwise until turbidity persists, then clarify with a few drops of the good solvent and cool slowly.[6] 4. Scratch the inside of the flask with a glass rod or add a seed crystal to induce crystallization. |
| Difficulty Separating Ortho/Para Isomers | 1. Similar Physical Properties: Ortho and para isomers often have very similar polarities and boiling points, making separation challenging. | 1. Fractional Distillation: If there is a sufficient difference in boiling points, fractional distillation under reduced pressure can be effective. 2. Column Chromatography: This is often the most effective method. Use a long column and a solvent system with relatively low polarity to maximize separation. Step-gradient or gradient elution may be necessary. 3. Recrystallization: Sometimes, one isomer is significantly less soluble in a particular solvent, allowing for its selective crystallization. This may require some screening of different solvents. |
| Presence of Unexpected Byproducts | 1. Carbocation Rearrangement (Alkylation): Primary alkyl halides can rearrange to more stable secondary or tertiary carbocations, leading to isomeric products.[7] 2. Polyalkylation/Polyacylation: The product is more reactive than the starting material (common in alkylation). 3. Hydrolysis of Acylating Agent: If moisture is present, the acyl chloride can hydrolyze to the corresponding carboxylic acid. | 1. To avoid rearrangements, consider using Friedel-Crafts acylation followed by a reduction (e.g., Wolff-Kishner or Clemmensen) to obtain the desired alkylated product.[8] 2. Use a large excess of the aromatic starting material to favor mono-substitution. Acylation products are deactivated and generally do not undergo further reaction.[2] 3. Ensure anhydrous conditions. The resulting carboxylic acid can often be removed by washing the organic layer with a dilute base, such as a saturated sodium bicarbonate solution. |
Selecting the Right Purification Method
The choice of purification technique depends on the physical properties of your product and the remaining starting materials.
Physical Properties of Common Reactants and Products
| Compound | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) | Solubility in Water |
| Starting Materials | |||||
| Toluene | 92.14 | -95 | 111 | 0.867 | Insoluble[9][10][11][12] |
| Anisole | 108.14 | -37 | 154 | 0.995 | Slightly soluble[7][8][13][14][15] |
| Acetyl Chloride | 78.50 | -112 | 52 | 1.104 | Reacts violently[16][17][18][19] |
| Benzoyl Chloride | 140.57 | -1 | 197 | 1.211 | Decomposes[20][21] |
| Products | |||||
| Acetophenone | 120.15 | 19-20 | 202 | 1.03 | Slightly soluble[22][23][24][25][26] |
| 4-Methylacetophenone | 134.18 | 22-24 | 226 | 1.005 | Insoluble[27][28][29][30] |
| 4-Methoxyacetophenone | 150.17 | 36-38 | 258 | 1.082 (at 41°C) | Insoluble[1][31][32][33] |
Data compiled from various sources.[1][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32][33]
Decision Tree for Purification Method Selection
Caption: Decision tree for selecting a primary purification method.
Experimental Protocols
General Aqueous Workup and Extraction
This procedure is the first step after the reaction is complete to remove the Lewis acid catalyst and other water-soluble byproducts.
Caption: General workflow for a Friedel-Crafts reaction workup.
Protocol:
-
Quenching: Slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This process is highly exothermic.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Combine and Wash: Combine the organic layers. Wash sequentially with water, a saturated solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product.
Purification by Recrystallization
Ideal for solid products with good thermal stability.
Protocol:
-
Solvent Selection: Choose a solvent in which your product is highly soluble at high temperatures but poorly soluble at room temperature.[34][35] Common solvents for aromatic ketones include ethanol, methanol, hexane, or mixtures like hexane/ethyl acetate.[24]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the crystals in a vacuum oven.
Purification by Column Chromatography
The most versatile technique, especially for separating mixtures of liquids or solids with similar properties, such as isomers.
Protocol:
-
Stationary Phase: The most common stationary phases are silica gel and alumina.[29]
-
Mobile Phase (Eluent) Selection: The choice of solvent is critical. A good starting point for aromatic ketones is a mixture of a nonpolar solvent like hexane or petroleum ether with a slightly more polar solvent like ethyl acetate or dichloromethane.[14] The ideal solvent system should give a good separation of spots on a TLC plate.
-
Column Packing: Pack the column with a slurry of the stationary phase in the initial, least polar eluent.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column.
-
Elution: Begin eluting with the nonpolar solvent, gradually increasing the polarity of the mobile phase (gradient elution) to elute the compounds from the column based on their polarity (less polar compounds elute first).
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify which fractions contain the pure product. Combine the pure fractions and remove the solvent.
Safety Precautions
-
Aluminum Chloride (Anhydrous): AlCl₃ is a corrosive solid that reacts violently with water, releasing heat and toxic HCl gas.[15][22][35] It should be handled in a fume hood, away from moisture, and personal protective equipment (gloves, safety glasses, lab coat) is essential.[22]
-
Acyl Chlorides (e.g., Acetyl Chloride, Benzoyl Chloride): These are corrosive, lachrymatory (tear-inducing), and react with water.[13][19] Handle them with care in a fume hood.
-
Solvents: Many organic solvents used are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each chemical before use.
References
Sources
- 1. 4'-Methoxyacetophenone | C9H10O2 | CID 7476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Toluene (methylbenzene) - DCCEEW [dcceew.gov.au]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. What is Anisole (CAS 100-66-3)? [vinatiorganics.com]
- 8. Anisole Chemical Properties: Structure, Characteristics & Industrial Significance - Gunjal Industries [gunjalindustries.com]
- 9. Toluene: applications and properties - PCC Group Product Portal [products.pcc.eu]
- 10. Toluene | C6H5CH3 | CID 1140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Toluene | Fisher Scientific [fishersci.com]
- 12. ICSC 0078 - TOLUENE [inchem.org]
- 13. Anisole - Wikipedia [en.wikipedia.org]
- 14. Anisole | C7H8O | CID 7519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Anisole - Mycotoxin Database [mycocentral.eu]
- 16. Acetyl chloride | CH3COCl | CID 6367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Gas detectors and respiratory protection equipments C2H3ClO (acetyl chloride), CAS number 75-36-5 [en.gazfinder.com]
- 18. Acetyl chloride - Wikipedia [en.wikipedia.org]
- 19. ICSC 0210 - ACETYL CHLORIDE [chemicalsafety.ilo.org]
- 20. BENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 21. Benzoyl chloride | C6H5COCl | CID 7412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. 98-86-2 CAS MSDS (Acetophenone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 23. Acetophenone | C6H5COCH3 | CID 7410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. ACETOPHENONE | Occupational Safety and Health Administration [osha.gov]
- 25. Acetophenone | DOMO Chemicals [domochemicals.com]
- 26. epa.gov [epa.gov]
- 27. 4'-Methylacetophenone | 122-00-9 [chemicalbook.com]
- 28. 4-Methylacetophenone - Wikipedia [en.wikipedia.org]
- 29. medchemexpress.com [medchemexpress.com]
- 30. Showing Compound 4'-Methylacetophenone (FDB010549) - FooDB [foodb.ca]
- 31. 4'-Methoxyacetophenone(100-06-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 32. 4-Methoxy acetophenone, 99% | 100-06-1 | www.ottokemi.com [ottokemi.com]
- 33. cdhfinechemical.com [cdhfinechemical.com]
- 34. Recrystallization [sites.pitt.edu]
- 35. edu.rsc.org [edu.rsc.org]
Technical Guide: Handling Steric Hindrance in Ortho-Substituted Benzoic Acid Reactions
To: Research Scientists, Process Chemists, and Medicinal Chemistry Leads From: Senior Application Scientist, Technical Support Division Subject: Overcoming the "Ortho-Wall" – Protocols for Sterically Demanding Benzoic Acids[1]
Executive Summary: The Physics of the "Ortho-Wall"
In benzoic acid derivatives, substituents at the 2- and 6-positions (ortho) create a "cone of protection" around the carbonyl carbon. This is not merely a physical blockade; it forces the carboxyl group out of planarity with the aromatic ring (Steric Inhibition of Resonance), altering the electronic landscape.
-
The Problem: Standard nucleophilic attacks (Fischer esterification, EDC couplings) fail because the tetrahedral intermediate cannot form due to high energy barriers.
-
The Solution: You must switch from "Pushing" (standard activation) to "Pulling" (high-energy leaving groups) or minimize the steric footprint of the activator.
This guide provides validated workflows for activating and coupling these "impossible" substrates.
Module 1: Acyl Substitution (Amidation & Esterification)[1]
When standard coupling agents (HATU, EDC) yield <10%, you must escalate to high-energy intermediates.[1]
The "Silver Bullet": Acid Chlorides via Ghosez’s Reagent
For 2,6-disubstituted benzoic acids, thionyl chloride (
Why it works: It forms a chloro-iminium intermediate that is highly electrophilic but does not generate acidic byproducts (HCl) in the initial step, preventing acid-catalyzed side reactions.[1]
Protocol: Ghosez Activation
-
Dissolution: Dissolve the hindered benzoic acid (1.0 equiv) in anhydrous DCM.
-
Activation: Add Ghosez’s Reagent (1.2 equiv) dropwise at 0°C.
-
Reaction: Stir at Room Temperature (RT) for 1–3 hours. Monitor by TLC (quench an aliquot with MeOH to check for methyl ester formation).
-
Coupling:
-
For Amides: Add the amine (1.2–1.5 equiv) and DIPEA (2.0 equiv) directly to the mixture.
-
For Esters: Add the alcohol (1.5 equiv) and DMAP (0.1 equiv) or AgCN (promoter).
-
The "Small Footprint": Acyl Fluorides (TFFH)
If the acid chloride is too unstable or the amine is also hindered, use Acyl Fluorides . The Fluorine atom is sterically small (Van der Waals radius ~1.47 Å, similar to Oxygen), allowing the amine to access the carbonyl carbon more easily than with a bulky chloride or OBt ester.
Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).
Protocol: TFFH Coupling
-
Mix: Combine acid (1.0 equiv) and amine (1.1 equiv) in DCM or DMF.
-
Base: Add DIPEA (3.0 equiv).
-
Coupling: Add TFFH (1.1 equiv). Stir at RT for 2–12 hours.
-
Note: Unlike acid chlorides, acyl fluorides are stable enough to be purified on silica if necessary.
-
Visual Workflow: Activation Strategy
Caption: Decision matrix for selecting the correct activation pathway based on steric severity.
Module 2: Metal-Catalyzed Cross-Coupling (Suzuki-Miyaura)[1][2]
In Suzuki couplings, ortho-substituents on the boronic acid drastically slow down the Transmetalation step. The palladium center cannot easily access the C-B bond due to steric crowding.
The Ligand Solution: "Dial-a-Molecule"
Standard
-
Recommended Ligand: SPhos or XPhos .[1]
-
Why: These ligands facilitate oxidative addition (electron-rich) and, counter-intuitively, their bulk promotes reductive elimination, but their specific geometry allows the hindered boronic acid to approach the Pd center during transmetalation.
Protocol: Hindered Suzuki Coupling
Substrates: 2,6-disubstituted boronic acid + Aryl Halide.[1]
-
Catalyst System:
(0.02 equiv) + SPhos (0.04–0.08 equiv).[1]-
Premixing: Stir Pd and Ligand in solvent for 15 mins before adding substrates to ensure active catalyst formation.
-
-
Base:
(3.0 equiv). Avoid carbonate bases if reaction is sluggish; phosphate is often superior for hindered systems. -
Solvent: Toluene/Water (10:1) or Dioxane/Water. The presence of water is critical for the boronate species formation.
-
Temperature: 100°C (sealed tube).
Visual Mechanism: The Transmetalation Bottleneck
Caption: The rate-determining step in hindered Suzuki coupling is Transmetalation, requiring specialized ligands.[1]
Troubleshooting & FAQs
Common Failure Modes
| Symptom | Probable Cause | Corrective Action |
| No Reaction (Amidation) | Activation failed; Intermediate not formed. | Switch to Ghosez's Reagent (Section 2.1). Ensure strictly anhydrous conditions during activation. |
| Low Yield (Suzuki) | Protodeboronation (C-B bond cleavage).[1] | Ortho-substituents accelerate deboronation.[1] Switch to anhydrous base ( |
| Decarboxylation | "Ortho-Effect" relief of strain.[1] | Avoid high temperatures (>100°C). If using acid chlorides, avoid reflux; use room temp methods (Ghosez/Oxalyl Chloride). |
| Insoluble Starting Material | High lattice energy of symmetric acids. | Use DMF/DCM mixtures. If using Suzuki, switch to THF/Water to improve solubility. |
Frequently Asked Questions
Q: Can I use Fischer Esterification (MeOH/H2SO4) for 2,6-dimethylbenzoic acid? A: No. The transition state requires the formation of a tetrahedral intermediate which is sterically prohibited by the two ortho-methyl groups. You must use an activation method that creates a better leaving group (Acid Chloride or Mixed Anhydride) to drive the reaction.
Q: Why is my 2,6-disubstituted acid decarboxylating?
A: Steric strain relief.[1] The ground state is high energy due to the steric clash between the carboxyl group and the ortho-substituents. Losing
Q: HATU failed. Should I try PyBOP? A: Likely not. PyBOP and HATU share similar steric profiles. If HATU failed due to sterics, PyBOP will too. Move immediately to Acyl Fluorides (TFFH) or Acid Chlorides .[1]
References
-
Ghosez’s Reagent Mechanism & Protocol
-
Ghosez, L., et al. "Synthesis of acyl chlorides under neutral conditions." J. Chem. Soc., Chem. Commun., 1979, 1180. Link
-
-
Yamaguchi Esterification
-
Acyl Fluorides (TFFH)
-
Sterically Hindered Suzuki Coupling
-
Decarboxylation Mechanisms
Sources
Validation & Comparative
Comprehensive Characterization: 1H NMR Analysis of 2-[2-(2-Methoxyphenyl)ethyl]benzoic Acid
Topic: 1H NMR Spectrum Analysis of 2-[2-(2-Methoxyphenyl)ethyl]benzoic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]
Executive Summary
In the development of pharmacophores such as Pitavastatin intermediates or novel stilbenoid derivatives, the structural validation of 2-[2-(2-Methoxyphenyl)ethyl]benzoic acid (CAS: 93434-36-7) is a critical quality gate.[1] This guide objectively compares analytical approaches—specifically solvent selection and field strength—to resolve the molecule's unique structural challenges: a flexible ethylene bridge and overlapping aromatic signals.[1]
As a Senior Application Scientist, I provide here a self-validating protocol that moves beyond simple peak listing to explain the why and how of definitive structural assignment.
Part 1: Comparative Analysis of Analytical Conditions
For this compound, the "product" under evaluation is the NMR acquisition parameter set . We compare two standard solvent systems and two field strengths to determine the optimal characterization workflow.
Comparison 1: Solvent Selection (CDCl₃ vs. DMSO-d₆)
The choice of solvent fundamentally alters the visibility of the carboxylic acid proton and the resolution of the ethyl linker.
| Feature | Chloroform-d (CDCl₃) | DMSO-d₆ | Scientist's Verdict |
| Acid Proton (-COOH) | Often invisible or extremely broad (>11 ppm) due to exchange.[1] | Sharp, distinct singlet (~12-13 ppm). | DMSO-d₆ wins for confirmation of the acid moiety.[1] |
| Ethyl Bridge Resolution | High resolution; distinct triplets often observed. | Viscosity broadening may merge multiplets. | CDCl₃ wins for linker connectivity. |
| Water Interference | Low interference (H₂O ~1.56 ppm).[1] | High interference (H₂O ~3.33 ppm) can obscure the ethyl bridge.[1] | CDCl₃ wins for integration accuracy. |
Experimental Insight:
-
Why it happens: DMSO is a strong hydrogen bond acceptor. It "locks" the carboxylic acid proton, preventing rapid exchange and sharpening the peak.[1] However, the water peak in DMSO often overlaps exactly with the benzylic protons of the ethyl bridge (~2.8–3.3 ppm), creating a "blind spot" in the spectrum.
Comparison 2: Field Strength (300 MHz vs. 600 MHz)
The ethyl bridge (-CH₂-CH₂-) connecting the two aromatic rings acts as a spin system that degrades at lower fields.[1]
| Feature | Routine (300/400 MHz) | High-Field (600+ MHz) | Impact on Analysis |
| Ethyl Linker Signal | Appears as a complex "roofing" multiplet (AA'BB' character).[1] | Resolves into two distinct triplets (A₂X₂ system).[1] | High-field required for precise coupling constant ( |
| Aromatic Region | Significant overlap between the 2-methoxy and benzoic rings.[1] | Baseline separation of the 8 aromatic protons.[1] | High-field essential for quantitative impurity analysis.[1] |
Part 2: Structural Assignment & Data Presentation[1]
Predicted Chemical Shift Data (Reference Table)
Based on substituent increment analysis of bibenzyl and benzoic acid fragments.
Solvent: DMSO-d₆ (Recommended for full proton count including -COOH)[1]
| Fragment | Proton Label | Shift (δ ppm) | Multiplicity | Integral | Mechanistic Note |
| Acid | -COOH | 12.5 - 13.0 | Broad Singlet | 1H | Deshielded by H-bonding; exchangeable with D₂O.[1] |
| Aromatic (Benzoic) | Ar-H (Ortho to COOH) | 7.85 - 7.95 | Doublet (d) | 1H | Anisotropic deshielding by carbonyl group.[1] |
| Aromatic (Overlap) | Ar-H (Meta/Para) | 7.20 - 7.50 | Multiplet (m) | ~5H | Complex overlap of benzoic and phenethyl rings.[1] |
| Aromatic (Methoxy) | Ar-H (Ortho to OMe) | 6.85 - 7.00 | Doublet/Multiplet | 2H | Shielded by electron-donating methoxy group (+M effect).[1] |
| Methoxy | -OCH₃ | 3.75 - 3.80 | Singlet (s) | 3H | Characteristic diagnostic singlet.[1] |
| Linker (Benzoic side) | Ar-CH₂ - | 3.15 - 3.25 | Triplet (t) | 2H | Deshielded by the electron-withdrawing benzoic ring.[1] |
| Linker (Methoxy side) | -CH₂ -Ar | 2.75 - 2.85 | Triplet (t) | 2H | Standard benzylic position; potentially obscured by DMSO water peak.[1] |
Visual Logic: Assignment Workflow
The following diagram illustrates the logical pathway for assigning this specific molecule, prioritizing the "Anchor Signals" (Methoxy and Acid) before resolving the complex aromatic region.
Figure 1: Step-by-step logic flow for assigning the 1H NMR spectrum of 2-[2-(2-Methoxyphenyl)ethyl]benzoic acid, moving from distinct aliphatic markers to complex aromatic regions.
Part 3: Experimental Protocol (Self-Validating)
To ensure reproducibility and data integrity, follow this optimized protocol. This method includes a "D₂O Shake" validation step, which is crucial for confirming the carboxylic acid moiety.[1]
Materials
-
Analyte: >5 mg of 2-[2-(2-Methoxyphenyl)ethyl]benzoic acid (dried in vacuo).
-
Solvent: 0.6 mL DMSO-d₆ (99.9% D) + 0.03% TMS (v/v).[1]
-
Tubes: 5mm precision NMR tubes (Wilmad 507-PP or equivalent).
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve 5–10 mg of the compound in 0.6 mL DMSO-d₆.[1]
-
Critical: Ensure the solution is clear. Suspension particles will broaden the -COOH signal.[1]
-
Tip: If the sample was synthesized via hydrolysis of an ester, ensure all mineral acid (HCl) is removed, as trace acid shifts the -COOH peak and water signal.[1]
-
-
Acquisition Parameters (Standard):
-
Validation Step (The D₂O Shake):
-
After the initial scan, add 1–2 drops of D₂O to the NMR tube.[1]
-
Shake vigorously and re-acquire the spectrum.[1]
-
Expected Result: The broad singlet at ~12.8 ppm (-COOH) must disappear (exchange with D). The water peak at ~3.33 ppm will grow and shift.[1] This confirms the identity of the acidic proton.
-
Part 4: Mechanistic Connectivity Pathway
Understanding the electronic influence of substituents helps predict shifts.[1] The following diagram maps the electronic effects (Shielding vs. Deshielding) across the molecule.
Figure 2: Electronic connectivity map showing how the COOH and OMe groups influence the chemical shifts of the aromatic rings and the ethyl linker.[1]
References
-
National Institute of Standards and Technology (NIST). (2024). Benzoic acid, 2-phenylethyl ester Mass Spectrum and Retention Data. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (2025).[2] Compound Summary: 2-(2-Methoxyphenyl)benzoic acid.[1][3][4][5] National Library of Medicine. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). NMR Spectra of Substituted Benzoic Acids. RSC Advances, Supplementary Information. Retrieved from [Link][1]
-
Reich, H. J. (2024).[1] WinPLT NMR Chemical Shift Prediction Data for Bibenzyl Systems. University of Wisconsin-Madison. Retrieved from [Link][1]
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- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 2-[2-(4-Methoxyphenyl)ethyl]benzoic acid | C16H16O3 | CID 26188700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(2-Methoxyphenyl)benzoic acid | C14H12O3 | CID 263251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 93434-36-7|2-[2-(2-Methoxyphenyl)ethyl]benzoic acid|BLD Pharm [bldpharm.com]
- 5. 2-[2-(2-Methoxyphenyl)ethyl]benzoic acid|CAS 93434-36-7 [benchchem.com]
A Comparative Guide to HPLC Method Development for the Purity of 2-[2-(2-Methoxyphenyl)ethyl]benzoic acid
In the landscape of pharmaceutical development, ensuring the purity of an active pharmaceutical ingredient (API) is not merely a regulatory hurdle but a cornerstone of drug safety and efficacy. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) method development for the purity determination of 2-[2-(2-Methoxyphenyl)ethyl]benzoic acid, a molecule with a structural motif of interest in medicinal chemistry. We will navigate the logical progression of method development, from understanding the analyte's physicochemical properties to the selection and optimization of chromatographic conditions, all while adhering to the principles of scientific integrity and providing actionable, data-driven insights.
Understanding the Analyte: Physicochemical Properties
A successful HPLC method development strategy begins with a thorough understanding of the analyte's properties. For 2-[2-(2-Methoxyphenyl)ethyl]benzoic acid, key characteristics include its acidic nature due to the benzoic acid moiety and its moderate hydrophobicity, suggested by the calculated XLogP3 values of structurally similar compounds, which are around 2.5-2.6. The presence of aromatic rings indicates that the compound will be UV active, with expected absorbance maxima around 230 nm and 274 nm, typical for benzoic acid derivatives[1]. The estimated pKa of the carboxylic acid group is expected to be in the range of 4-5.
The Method Development Workflow: A Comparative Approach
The development of a robust and reliable HPLC method is an iterative process. The following diagram illustrates the typical workflow, which we will follow in this guide.
Caption: A typical workflow for HPLC method development.
Comparison of Stationary Phases
The choice of the stationary phase is critical for achieving the desired separation. For an analyte with moderate hydrophobicity like 2-[2-(2-Methoxyphenyl)ethyl]benzoic acid, several reversed-phase columns are suitable candidates. We will compare the performance of three common stationary phases: C18, C8, and Phenyl-Hexyl.
| Stationary Phase | Principle of Separation | Expected Performance for the Analyte |
| C18 (Octadecylsilane) | Primarily hydrophobic interactions. | High retention due to the long alkyl chains, good for separating non-polar impurities. |
| C8 (Octylsilane) | Hydrophobic interactions, but less retentive than C18. | Moderate retention, potentially better peak shape for moderately polar compounds. |
| Phenyl-Hexyl | Mixed-mode separation (hydrophobic and π-π interactions). | Unique selectivity due to interactions with the aromatic rings of the analyte. |
Comparison of Mobile Phase Composition
The mobile phase composition, particularly the pH and the organic modifier, plays a pivotal role in controlling the retention and selectivity of the separation.
Mobile Phase pH
For an acidic compound like 2-[2-(2-Methoxyphenyl)ethyl]benzoic acid, controlling the mobile phase pH is crucial for achieving symmetrical peak shapes and reproducible retention times. The general rule is to maintain the mobile phase pH at least 2 units below the pKa of the analyte to ensure it is in its non-ionized form, which enhances retention in reversed-phase chromatography.
Organic Modifier
Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers in reversed-phase HPLC. Their properties can influence the selectivity of the separation.
| Organic Modifier | Properties | Expected Impact on Separation |
| Acetonitrile (ACN) | Lower viscosity, lower UV cutoff, good eluotropic strength. | Generally provides sharper peaks and is a good choice for gradient elution. |
| Methanol (MeOH) | Higher viscosity, higher UV cutoff, can engage in hydrogen bonding. | Can offer different selectivity compared to ACN, especially for compounds with polar functional groups. |
Experimental Protocols
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of 2-[2-(2-Methoxyphenyl)ethyl]benzoic acid reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Working Standard Solution (0.1 mg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.
Sample Solution Preparation
-
Accurately weigh approximately 25 mg of the 2-[2-(2-Methoxyphenyl)ethyl]benzoic acid sample into a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Filter the solution through a 0.45 µm syringe filter before injection.
HPLC Method Parameters (Initial Screening)
| Parameter | Condition 1 (C18) | Condition 2 (C8) | Condition 3 (Phenyl-Hexyl) |
| Column | C18, 250 x 4.6 mm, 5 µm | C8, 150 x 4.6 mm, 5 µm | Phenyl-Hexyl, 150 x 4.6 mm, 3 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | 0.1% Phosphoric Acid in Water | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile | Methanol |
| Gradient | 60% B to 90% B in 15 min | 50% B to 80% B in 15 min | 50% B to 80% B in 15 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30 °C | 30 °C | 30 °C |
| Detection Wavelength | 230 nm | 230 nm | 230 nm |
| Injection Volume | 10 µL | 10 µL | 10 µL |
Data Comparison and Method Optimization
The following table presents hypothetical data from the initial screening runs to illustrate the comparison.
| Parameter | Condition 1 (C18/ACN) | Condition 2 (C8/ACN) | Condition 3 (Phenyl-Hexyl/MeOH) |
| Retention Time (min) | 12.5 | 9.8 | 11.2 |
| Tailing Factor | 1.5 | 1.2 | 1.1 |
| Theoretical Plates | 8,500 | 9,200 | 10,500 |
| Resolution (main peak and closest impurity) | 1.8 | 2.1 | 2.5 |
Based on this hypothetical data, the Phenyl-Hexyl column with a methanol gradient (Condition 3) provides the best overall performance with a good retention time, excellent peak shape (tailing factor close to 1), high efficiency (theoretical plates), and the best resolution of the main peak from its closest impurity. Further optimization would focus on fine-tuning the gradient slope and mobile phase pH to further improve the separation.
Forced Degradation Studies: Ensuring Specificity
To ensure the developed method is stability-indicating, forced degradation studies are essential. These studies involve subjecting the drug substance to various stress conditions to generate potential degradation products.
Caption: Workflow for forced degradation studies.
The optimized HPLC method should be able to separate the main peak from all degradation products, and peak purity analysis (e.g., using a diode array detector) should confirm that the main peak is not co-eluting with any degradants.
Method Validation: Establishing Trustworthiness
Once the method is optimized and proven to be specific, it must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines[2]. This process provides documented evidence that the method is suitable for its intended purpose.
Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The development of a robust and reliable HPLC method for the purity determination of 2-[2-(2-Methoxyphenyl)ethyl]benzoic acid requires a systematic and comparative approach. By carefully considering the analyte's physicochemical properties and systematically evaluating different stationary phases and mobile phase compositions, an optimized method can be achieved. This guide has outlined a logical workflow, provided comparative data, and detailed the necessary steps for method development, optimization, and validation. The ultimate goal is a scientifically sound and validated method that ensures the quality and safety of the final drug product.
References
-
PubChem. 2-[2-(4-Methoxyphenyl)ethyl]benzoic acid. National Center for Biotechnology Information. [Link]
-
SIELC Technologies. Separation of Benzoic acid, 2-methoxy- on Newcrom R1 HPLC column. [Link]
-
Jahan, I., & Nahar, N. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. Physical Chemistry Chemical Physics, 22(10), 5489-5499. [Link]
-
Li, Y., et al. (2023). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. Molecules, 28(21), 7371. [Link]
-
ResearchGate. Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae. [Link]
-
Al-Absi, M., et al. (2023). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. University of Science and Technology Journals, 28(2), 24-33. [Link]
-
ResearchGate. (PDF) HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen. [Link]
-
European Medicines Agency. ICH Q2(R2) validation of analytical procedures - scientific guideline. [Link]
-
ACS Publications. Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. [Link]
-
ResearchGate. shows the UV-Vis spectra of 2-((2'-carboxybenzyl)oxy)benzoic acid (H 2...). [Link]
-
ResearchGate. UV-vis absorption spectra of 2,2-bis(4-methoxyphenyl). [Link]
-
ResearchGate. Theoretical calculation of the pKa values of some drugs in aqueous solution. [Link]
-
PeerJ. Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. [Link]
-
Optibrium. Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. [Link]
-
Longdom Publishing. Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. [Link]
-
Journal of Pharmaceutical Negative Results. Spectrophotometric Determination of Hg (II) Using (E)-2- (4,5-bis(4-methoxyphenyl). [Link]
Sources
mass spectrometry fragmentation pattern of 2-[2-(2-Methoxyphenyl)ethyl]benzoic acid
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation of 2-[2-(2-Methoxyphenyl)ethyl]benzoic acid , a structural motif often encountered as a degradation impurity in pharmaceutical development (e.g., related to poly-aromatic drug scaffolds) or as a synthetic intermediate.
The following analysis distinguishes this specific ortho-ortho isomer from its structural alternatives (such as the para-methoxy isomer), a critical requirement for regulatory impurity profiling.
Executive Summary & Compound Profile
2-[2-(2-Methoxyphenyl)ethyl]benzoic acid (CAS: 93434-36-7) presents a unique analytical challenge due to its dual-aromatic structure linked by a flexible ethyl bridge. In mass spectrometry, its fragmentation is governed by two dominant forces: the ortho-effect of the carboxylic acid (facilitating cyclization) and the regio-specific fragmentation of the methoxy-substituted ring.
| Feature | Specification |
| Molecular Formula | |
| Molecular Weight | 256.30 g/mol |
| Monoisotopic Mass | 256.1099 Da |
| Key Ionization Mode | ESI (+) and ESI (-) |
| Primary Application | Impurity Profiling, Metabolite Identification |
Experimental Methodology (Self-Validating Protocol)
To ensure reproducible fragmentation patterns, the following LC-MS/MS parameters are recommended. This protocol is designed to maximize the generation of diagnostic ions for isomer differentiation.
LC-MS/MS Conditions
-
Ion Source: Electrospray Ionization (ESI)[1]
-
Polarity: Positive (
) and Negative ( )-
Note: Positive mode is superior for structural elucidation via tropylium ion formation; Negative mode is preferred for sensitivity (carboxylic acid deprotonation).
-
-
Collision Energy (CE): Stepped CE (15, 30, 45 eV) is critical to observe both the labile water loss and the stable skeletal cleavages.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water (Proton source for
) -
B: Acetonitrile
-
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm) to separate the target from its para-isomer (
differentiation is required as MS spectra are similar).
Fragmentation Mechanism & Pathways
The fragmentation of 2-[2-(2-Methoxyphenyl)ethyl]benzoic acid is driven by three distinct mechanisms. Understanding these provides the "causality" required for confident identification.
Pathway A: The "Ortho Effect" Cyclization (Dominant in ESI+)
The carboxylic acid group is ortho to the ethyl chain. Upon protonation, the carbonyl oxygen attacks the benzylic position or interacts with the chain, leading to the expulsion of water.
-
Transition:
-
Mechanism: Formation of a stable cyclic acylium ion (likely a tetralone-like or isocoumarin-like cation). This peak is often the base peak at low collision energies.
Pathway B: Benzylic Cleavage (Diagnostic)
The ethyl bridge (
-
Cleavage 1: Formation of the 2-methoxybenzyl cation (
121).[2] -
Cleavage 2: Formation of the 2-carboxybenzyl cation (observed as
135 or its dehydrated form 117).
Pathway C: Methoxy Group Degradation (Isomer Specific)
The 2-methoxybenzyl cation (
-
Transition:
(Tropylium ion) + (Formaldehyde). -
Significance: The ortho-methoxy position facilitates the loss of formaldehyde (
) more readily than the meta- or para-isomers due to proximity effects in the gas phase, leading to a higher ratio of 91.
Visualization of Fragmentation Pathways
The following diagram illustrates the mechanistic flow from the parent ion to key diagnostic fragments.
Figure 1: ESI+ Fragmentation pathway showing the competition between cyclization (ortho-effect) and cleavage.
Comparative Analysis: Target vs. Isomeric Alternative
Differentiation between the target (2-methoxy) and its likely impurity isomer (4-methoxy) is critical. While both share the same molecular weight, their secondary fragmentation intensities differ.
Alternative Compared: 2-[2-(4-Methoxyphenyl)ethyl]benzoic acid (Para-isomer).
| Diagnostic Parameter | Target (Ortho-Methoxy) | Alternative (Para-Methoxy) | Mechanistic Reason |
| High Abundance | High Abundance | Both possess the benzoic acid ortho to the ethyl chain. | |
| Moderate | High | Para-methoxy resonance stabilization is stronger; Ortho-methoxy is sterically crowded. | |
| Higher Abundance | Lower Abundance | Ortho-methoxy promotes facile loss of | |
| Present | Present | Non-specific aromatic fragments. |
Differentiation Strategy
-
Monitor the 91/121 Ratio: In the MS/MS spectrum of
257, calculate the ratio of intensities .-
Ratio > 0.5: Suggests Ortho -methoxy (Target).
-
Ratio < 0.3: Suggests Para -methoxy (Alternative).
-
-
Retention Time: The Ortho-isomer typically elutes earlier than the Para-isomer on C18 columns due to intramolecular hydrogen bonding (pseudo-ring formation) reducing polarity, whereas the Para-isomer is more extended and polar.
References
-
PubChem. (2025). Compound Summary: 2-[2-(4-Methoxyphenyl)ethyl]benzoic acid. National Library of Medicine. Retrieved from [Link]
-
Casale, J. F., et al. (2012).[1] Differentiation of Regioisomeric Methoxybenzyl Phenethylamines. (Applied here for methoxybenzyl cation behavior). Microgram Journal. Retrieved from [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-[2-(2-Methoxyphenyl)ethyl]benzoic acid
This guide provides essential, immediate safety and logistical information for the proper disposal of 2-[2-(2-Methoxyphenyl)ethyl]benzoic acid. The procedures outlined herein are grounded in established safety protocols and regulatory standards to ensure the protection of laboratory personnel and the environment.
Hazard Assessment and Precautionary Measures
Given its chemical structure, 2-[2-(2-Methoxyphenyl)ethyl]benzoic acid is anticipated to exhibit properties similar to other benzoic acid derivatives, which can include skin and eye irritation, and potential respiratory irritation.[1][2][4] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE).
Table 1: Essential Personal Protective Equipment (PPE)
| PPE Item | Specifications | Rationale |
| Gloves | Chemical-resistant (e.g., Nitrile, Neoprene) | To prevent skin contact and potential irritation.[2] |
| Eye Protection | Safety goggles or a face shield | To protect eyes from splashes and airborne particles.[2] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To avoid inhalation of any dust or vapors.[1][4] |
All operations involving this compound should be performed in a well-ventilated laboratory or within a certified chemical fume hood to minimize inhalation exposure.
Waste Segregation and Container Management
Proper segregation and containment of chemical waste are critical to prevent accidental reactions and ensure compliant disposal.
Step-by-Step Waste Collection Protocol:
-
Designate a Waste Container: Use a dedicated, leak-proof container made of a material compatible with carboxylic acids (e.g., high-density polyethylene - HDPE). The container must have a secure, tight-fitting lid.[6][7]
-
Labeling: Affix a hazardous waste label to the container before adding any waste. The label must include the full chemical name: "2-[2-(2-Methoxyphenyl)ethyl]benzoic acid," the date accumulation started, and the associated hazards (e.g., "Irritant").[8]
-
Waste Transfer: Carefully transfer the waste into the designated container, avoiding splashes or the generation of dust.
-
Closure: Securely close the container lid immediately after adding waste. Do not leave funnels in the container opening.[6]
-
Storage: Store the waste container in a designated satellite accumulation area, which must be at or near the point of generation and under the control of laboratory personnel.[8] Ensure the storage area is away from incompatible materials, such as strong bases or oxidizing agents.[1][9]
Diagram 1: Waste Disposal Decision Workflow
This diagram illustrates the decision-making process for the proper segregation and disposal of 2-[2-(2-Methoxyphenyl)ethyl]benzoic acid waste.
Caption: Workflow for waste segregation and disposal.
Spill Management
In the event of a spill, prompt and appropriate action is necessary to mitigate exposure and environmental contamination.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately alert others in the area and evacuate if necessary. Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Table 1.
-
Containment: For small spills, use an inert absorbent material such as vermiculite, dry sand, or earth to contain the substance.[10]
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Avoid generating dust.[11]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Labeling and Disposal: Seal and label the container with the spill cleanup debris as hazardous waste and manage it according to the procedures in Section 2.
Prohibited Disposal Methods
Under no circumstances should 2-[2-(2-Methoxyphenyl)ethyl]benzoic acid or its containers be disposed of via the following methods:
-
Drain Disposal: This compound should not be poured down the sink.[12][13] Drain disposal of hazardous chemicals is a violation of environmental regulations and can harm aquatic life and wastewater treatment systems.
-
Regular Trash: This chemical is not suitable for disposal in the regular trash.[12] All materials contaminated with this compound must be treated as hazardous waste.
Final Disposal Procedure
The ultimate disposal of 2-[2-(2-Methoxyphenyl)ethyl]benzoic acid must be conducted by a licensed hazardous waste management company.
Step-by-Step Final Disposal:
-
Accumulation: Collect the hazardous waste in the properly labeled container in the satellite accumulation area.
-
Request Pickup: Once the container is full or has been in accumulation for the maximum allowable time per your institution's policy and local regulations (often not exceeding one year for academic labs), arrange for a pickup from your institution's EHS department or their contracted hazardous waste vendor.[8][14]
-
Documentation: Ensure all necessary paperwork is completed for the waste pickup, as required by your institution and regulatory bodies like the EPA.
Diagram 2: Overall Disposal and Safety Workflow
This diagram provides a comprehensive overview of the safety and disposal workflow from handling to final disposal.
Caption: Comprehensive safety and disposal workflow.
Regulatory Framework
The disposal of chemical waste is governed by federal and state regulations. In the United States, the primary federal law is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[7] Academic laboratories may be subject to the alternative requirements of 40 CFR Part 262 Subpart K, which provides more operational flexibility while ensuring safety and environmental protection.[14][15] Additionally, the Occupational Safety and Health Administration (OSHA) sets standards for worker safety during hazardous waste operations.[16][17][18]
It is the responsibility of the individual researcher and their institution to comply with all applicable regulations.
References
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American Chemical Society. Hazardous Waste and Disposal. [Link]
-
U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]
-
Clean Management Environmental Group, Inc. OSHA Regulations and Hazardous Waste Disposal: What To Know. [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet - Benzoic Acid. [Link]
-
Carl ROTH. Safety Data Sheet - Benzoic acid ethyl ester. [Link]
-
American Chemical Society. Regulation of Laboratory Waste. [Link]
-
Occupational Safety and Health Administration. Hazardous Waste Operations and Emergency Response (HAZWOPER) - Overview. [Link]
-
Emory University. Chemical Waste Disposal Guidelines. [Link]
-
The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures. [Link]
-
Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]
-
KPA. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]
-
University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet - Benzoic acid. [Link]
-
Redox. Safety Data Sheet - Benzoic acid. [Link]
-
USDA ARS. Acceptable Drain Disposal Procedures. [Link]
-
eCFR. 40 CFR Part 262 Subpart K -- Alternative Requirements for Hazardous Waste Determination and Accumulation of Unwanted Material for Laboratories Owned by Eligible Academic Entities. [Link]
-
CDMS. OSHA Hazardous Waste Disposal Guidelines. [Link]
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Personal protective equipment for handling 2-[2-(2-Methoxyphenyl)ethyl]benzoic acid
Part 1: Emergency Response & Critical Safety Overview
IMMEDIATE ACTION CARD Print this section and post it at the point of use.
| Hazard Class | Critical Danger | Immediate First Aid |
| Skin Contact | Irritant/Potential Sensitizer | Wash: 15 min w/ soap & water.[1][2][3] Remove: Contaminated clothing.[2][4] |
| Eye Contact | Severe Eye Irritant (H319) | Rinse: 15 min w/ eyewash.[2][4][5][6] Hold: Eyelids open. Seek: Medical aid. |
| Inhalation | Respiratory Irritant (H335) | Evacuate: To fresh air.[2][3][4][5][6] Support: Oxygen if breathing is labored.[2] |
| Ingestion | Acute Toxicity (Oral) | Do NOT Induce Vomiting. Rinse mouth.[2][3][4][5] Contact Poison Control. |
| Fire | Combustible Organic Solid | Extinguish: CO₂, Dry Chemical, Foam.[2][3] Avoid: High-pressure water jet (dust explosion risk).[1][2] |
Part 2: Risk Assessment & Technical Profile
As a pharmaceutical intermediate (often linked to Silodosin synthesis), 2-[2-(2-Methoxyphenyl)ethyl]benzoic acid presents specific handling challenges. While specific toxicological data is often proprietary for intermediates, we apply the Structure-Activity Relationship (SAR) principle.[1][2] The benzoic acid moiety dictates a baseline acidity and irritation profile, while the methoxyphenyl ether linkage suggests potential lipophilicity and absorption.[1][2]
Physicochemical Properties:
-
Storage Requirement: Cold Chain (2-8°C) recommended to prevent degradation/decarboxylation.[1][2]
-
Solubility: Soluble in DMSO, Methanol, Dichloromethane; sparingly soluble in water.[1][2]
Inferred GHS Classification (Precautionary Principle):
Part 3: PPE Selection Strategy (Logic-Driven)
Effective safety is not about wearing everything; it is about wearing the right things for the specific task.[2] Use this decision matrix to determine your PPE requirements.
Figure 1: PPE Decision Matrix based on physical state and operational scale.[1][2]
Detailed PPE Specifications
-
Hand Protection (Glove Permeation Data):
-
Primary Layer: Nitrile Rubber (0.11 mm / 4 mil).[2]
-
Why: Excellent resistance to benzoic acid derivatives.[2]
-
-
Secondary Layer (For Solutions): If dissolved in Dichloromethane (DCM) , use PVA (Polyvinyl alcohol) or Silver Shield laminates as inner liners.[2] Nitrile degrades rapidly (<5 min) in halogenated solvents.[1][2]
-
-
Respiratory Protection:
-
Eye/Face Protection:
-
Standard: ANSI Z87.1 Chemical Splash Goggles (Safety glasses are insufficient for fine powders that can drift around lenses).[2]
-
Part 4: Operational Handling Protocols
Protocol A: Receipt & Storage (Cold Chain Integrity)
-
Issue: This compound is often shipped under cold-chain conditions to prevent thermal degradation.[1][2]
-
Action: Upon receipt, inspect the container for condensation before opening.
-
Procedure:
-
Wipe the outer container with 70% Ethanol to remove shipping contaminants.[1][2]
-
Allow the sealed vessel to equilibrate to room temperature (approx. 30 mins) inside a desiccator before opening. Reason: Prevents moisture condensation on the hygroscopic solid.[2]
-
Store permanently at 2-8°C under inert gas (Argon/Nitrogen) if possible.
-
Protocol B: Weighing & Transfer (Static Control)
-
Issue: Benzoic acid derivatives are prone to static charge buildup, leading to powder scattering.[2]
-
Action: Use an ionizing bar or anti-static gun.[2]
-
Procedure:
-
Place the balance inside the chemical fume hood.[2]
-
Wear antistatic wrist straps if handling >10g.[2]
-
Use a glass or metal spatula ; avoid plastic which generates static.[2]
-
Technique: "Tap-transfer" directly into the reaction vessel.[1][2] Do not use weighing boats for sub-milligram quantities; weigh by difference directly into the tared flask.
-
Protocol C: Reaction Setup (Inert Atmosphere)
-
Context: As a Silodosin intermediate, this compound may be sensitive to oxidation.[2]
-
Procedure:
Part 5: Disposal & Decontamination (Waste Streams)
Do not treat this as general trash. It is a pharmaceutical intermediate with biological activity potential.[1][2]
Figure 2: Waste Disposal Decision Tree.
Decontamination Solution: For benchtop spills, use a two-step cleaning process:
-
Solubilize: Wipe with Methanol or Ethanol (the compound is poorly soluble in water).[2]
-
Neutralize: Follow with a mild detergent solution (1% Alconox) to remove residues.[2]
-
Verify: UV light (254 nm) can often detect aromatic residues remaining on surfaces.[2]
References
-
BLD Pharm. (2024).[2][8] SDS for 2-[2-(2-Methoxyphenyl)ethyl]benzoic acid (CAS 93434-36-7).[1][2] Retrieved from [1][2]
-
PubChem. (2024).[2][10] Compound Summary: 2-[2-(2-Methoxyphenyl)ethyl]benzoic acid.[1][2][9] National Library of Medicine.[2] Retrieved from
-
Thermo Fisher Scientific. (2025).[2][3] Safety Data Sheet: Benzoic acid derivatives (General).[2] Retrieved from [1][2]
-
BenchChem. (2024).[2] Product Analysis: CAS 93434-36-7.[1][2][8][9] Retrieved from [1][2]
Sources
- 1. manusaktteva.com [manusaktteva.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. 2-[2-(4-Methoxyphenyl)ethyl]benzoic acid | C16H16O3 | CID 26188700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 93434-36-7|2-[2-(2-Methoxyphenyl)ethyl]benzoic acid|BLD Pharm [bldpharm.com]
- 9. 2-[2-(2-Methoxyphenyl)ethyl]benzoic acid|CAS 93434-36-7 [benchchem.com]
- 10. 2-(2-Methoxyphenyl)benzoic acid | C14H12O3 | CID 263251 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
